2-Chloro-6-iodopyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-iodopyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-7-2-4(6)8-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZLLWLBKKQGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120531-35-3 | |
| Record name | 2-chloro-6-iodopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-iodopyrazine: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-iodopyrazine is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural motif, featuring a pyrazine core functionalized with two distinct halogens, offers a versatile platform for the strategic construction of complex molecular architectures. The differential reactivity of the chloro and iodo substituents allows for selective, sequential transformations, making it an invaluable intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Advantage of this compound
The pyrazine nucleus is a prevalent scaffold in numerous biologically active compounds and FDA-approved drugs.[1] Its presence often imparts desirable pharmacokinetic properties and provides crucial interaction points with biological targets. The strategic disubstitution of the pyrazine ring with both a chloro and an iodo group in this compound creates a molecule with exceptional synthetic utility. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This predictable disparity in reactivity is the cornerstone of its application, enabling chemists to perform selective functionalization at the 6-position, while leaving the 2-position available for subsequent transformations. This regioselective approach is instrumental in the efficient and modular synthesis of highly substituted pyrazine derivatives.
Synthesis of this compound: A Practical Approach
While multiple synthetic routes to halogenated pyrazines exist, a common and practical approach to this compound involves a halogen exchange reaction starting from the readily available 2,6-dichloropyrazine. This method, analogous to the Finkelstein reaction, leverages the higher nucleophilicity of iodide to displace one of the chloro substituents.
Proposed Synthetic Protocol: Halogen Exchange from 2,6-Dichloropyrazine
This protocol is based on established halogen exchange methodologies for heterocyclic compounds.[2][3]
Reaction Scheme:
A proposed reaction scheme for the synthesis of this compound.
Materials and Reagents:
-
2,6-Dichloropyrazine
-
Sodium Iodide (NaI)
-
Dimethylformamide (DMF) or Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1 equivalent).
-
Addition of Reagents: Add sodium iodide (1.0-1.5 equivalents) and a suitable anhydrous solvent such as DMF or acetone. The use of a slight excess of sodium iodide can help drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If acetone is used as the solvent, the precipitated sodium chloride can be removed by filtration. If DMF is the solvent, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and then with brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent: DMF and acetone are polar aprotic solvents that effectively dissolve both the starting material and the sodium iodide, facilitating the reaction. Acetone is particularly advantageous as the byproduct, sodium chloride, is insoluble and precipitates out, driving the equilibrium towards the product.
-
Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Stoichiometry: A slight excess of sodium iodide is often employed to ensure complete conversion of the starting material.
Physicochemical Properties
While experimentally determined data for this compound is not extensively published, its properties can be predicted based on data from analogous compounds and computational models.
| Property | Predicted Value |
| Molecular Formula | C₄H₂ClIN₂ |
| Molecular Weight | 240.43 g/mol |
| CAS Number | 120531-35-3 |
| Appearance | Off-white to yellow solid |
| Boiling Point | 252.6 ± 35.0 °C (Predicted) |
| Density | 2.187 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
Reactivity and Synthetic Applications
The synthetic prowess of this compound lies in the differential reactivity of its two halogen atoms. The C-I bond is the more reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4] With this compound, this reaction proceeds with high regioselectivity at the 6-position.
General Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an aryl or heteroaryl boronic acid or its ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, perform a standard aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.
This selectivity allows for the synthesis of 6-aryl-2-chloropyrazines, which are valuable intermediates for further functionalization at the chloro-position.[5][6]
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl group, another important functional handle in organic synthesis.[7][8]
General Protocol:
-
Reaction Setup: Combine this compound (1 equivalent), a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).
-
Solvent: Use a suitable solvent such as THF or DMF.
-
Reaction Conditions: Conduct the reaction under an inert atmosphere at room temperature or with gentle heating.
-
Work-up and Purification: Upon completion, perform an aqueous work-up and purify the resulting 6-alkynyl-2-chloropyrazine by column chromatography.
The reactivity trend for Sonogashira coupling with dihalogenated heterocycles generally favors the iodo position over the bromo and chloro positions.[9][10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[11][12][13] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of this compound.
General Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Solvent: Use an anhydrous aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, and purify the 6-amino-2-chloropyrazine product by column chromatography.
The ability to selectively introduce an amino group opens up avenues for the synthesis of a vast array of biologically active molecules.[14][15]
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The pyrazine scaffold is a "privileged structure" in the design of kinase inhibitors, with several approved drugs containing this motif.[16][17] The 2,6-disubstituted pyrazine core, readily accessible from this compound, is particularly prominent in this area.[1][16]
Workflow for the use of this compound in kinase inhibitor discovery.
The sequential functionalization of this compound allows for the systematic exploration of the chemical space around the pyrazine core. For instance, a Suzuki coupling at the 6-position can be followed by a Buchwald-Hartwig amination at the 2-position, leading to a diverse library of compounds for biological screening. This modular approach is highly valuable in structure-activity relationship (SAR) studies, enabling the fine-tuning of inhibitor potency and selectivity.[18]
Safety and Handling
Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and related reagents.
Conclusion
This compound is a strategically designed and highly versatile building block for organic synthesis. Its key attribute, the differential reactivity of the chloro and iodo substituents, provides a powerful tool for the regioselective construction of complex pyrazine-containing molecules. This in-depth guide has provided a practical synthetic protocol, an overview of its physicochemical properties, and a detailed discussion of its reactivity in key cross-coupling reactions. The demonstrated utility of this compound, particularly in the synthesis of kinase inhibitors, underscores its importance for researchers, scientists, and drug development professionals. By leveraging the unique properties of this compound, the scientific community is well-equipped to continue advancing the frontiers of medicinal chemistry and drug discovery.
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. CN1982268A - Production of alkyl iodide by halogen exchange reaction - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
- 16. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
A Technical Guide to 2-Chloro-6-iodopyrazine: A Versatile Heterocyclic Building Block in Modern Drug Discovery
Abstract: This guide provides an in-depth technical overview of 2-chloro-6-iodopyrazine, a key heterocyclic intermediate for professionals in pharmaceutical research and organic synthesis. We will explore its unique chemical architecture, focusing on the principle of regioselective reactivity that makes it an invaluable tool in the modular construction of complex molecular scaffolds. This document details the compound's physicochemical properties, plausible synthetic strategies, and characteristic spectroscopic signatures. Furthermore, it presents field-proven insights into its application in palladium-catalyzed cross-coupling reactions and provides a detailed, self-validating experimental protocol for a typical Suzuki-Miyaura coupling, underscoring its practical utility in drug discovery programs.
Chemical Identity and Physicochemical Properties
This compound is a di-halogenated pyrazine derivative. The pyrazine ring, an electron-deficient aromatic heterocycle, is a common motif in numerous biologically active molecules.[1] The strategic placement of two different halogens—a chlorine and an iodine atom—at the C2 and C6 positions, respectively, is the cornerstone of this molecule's synthetic value.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is This compound . Its structure, featuring the standard numbering for the pyrazine ring, is presented below.
Caption: Chemical Structure of this compound.
Chemical Identifiers
Quantitative identification of this compound is summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 120531-35-3 | [2] |
| Molecular Formula | C₄H₂ClIN₂ | [2][3] |
| Molecular Weight | 240.43 g/mol | [2] |
| InChIKey | OVZLLWLBKKQGKP-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(N=C(C=N1)I)Cl | [3] |
Physicochemical Properties
This compound's physical properties necessitate specific handling and storage conditions for maintaining its integrity.
| Property | Predicted Value | Notes |
| Boiling Point | 252.6 ± 35.0 °C | Predicted data. |
| Density | 2.187 ± 0.06 g/cm³ | Predicted data. |
| Appearance | Typically an off-white to yellow solid | Based on common heterocyclic halides. |
| Storage | 2-8°C, under inert atmosphere | Recommended to prevent degradation. |
The Principle of Regioselective Reactivity
The synthetic power of this compound originates from the differential reactivity of its two carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. This regioselectivity is not arbitrary; it is governed by fundamental principles of bond dissociation energies (BDE).
The established trend for C-X BDE is C-Cl > C-Br > C-I.[4] This means the carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[5]
-
C-I Bond (at C6): Highly reactive. Readily undergoes oxidative addition under mild conditions, making it the preferred site for initial functionalization.
-
C-Cl Bond (at C2): Less reactive. Requires more forcing conditions (e.g., higher temperatures, stronger ligands, more active catalysts) to react.
This reactivity differential allows for a modular and sequential approach to synthesis. A chemist can first selectively substitute the iodine at C6, purify the mono-substituted intermediate, and then perform a second, different coupling reaction at the C2 chlorine position. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of highly decorated pyrazine scaffolds.
Caption: Logical workflow for the sequential functionalization.
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis and characterization is crucial for quality assessment.
Plausible Synthetic Routes
A definitive, peer-reviewed synthesis of this compound is not widely published. However, based on established heterocyclic chemistry, a plausible route could involve the iodination of a 2-chloropyrazine precursor. A robust method for the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine has been developed, which could be adapted.[6] Alternatively, a strategy analogous to the synthesis of 6-chloro-2-iodopurine could be employed, involving a regioselective lithiation of a protected 2-chloropyrazine followed by quenching with an iodine source.[7]
Spectroscopic Characterization
Predicted ¹H NMR (400 MHz, CDCl₃): The molecule is symmetrical with respect to the protons. Therefore, two signals are expected in the aromatic region.
-
δ ~8.5-8.7 ppm (1H, s): Attributable to the proton at C3 (H-3).
-
δ ~8.4-8.6 ppm (1H, s): Attributable to the proton at C5 (H-5).
-
Causality: The electron-withdrawing nature of the nitrogen atoms and halogens deshields the pyrazine protons, shifting them significantly downfield. The precise chemical shifts would be subtly different due to the differing electronic effects of chlorine and iodine.
Predicted ¹³C NMR (101 MHz, CDCl₃): Four distinct signals for the pyrazine ring carbons are expected.
-
δ ~150-155 ppm: Carbon attached to chlorine (C-2).
-
δ ~142-146 ppm: Aromatic CH carbons (C-3 and C-5).
-
δ ~120-130 ppm: Carbon attached to iodine (C-6).
-
Causality: The carbon attached to the highly electronegative chlorine will be significantly downfield. The carbon bearing the iodine is expected to be more upfield due to the "heavy atom effect."
Predicted Mass Spectrometry (EI):
-
m/z ~240/242: Molecular ion peak [M]⁺ showing the characteristic (3:1) isotopic pattern for one chlorine atom.
-
m/z ~205: [M-Cl]⁺ fragment, loss of chlorine.
-
m/z ~113: [M-I]⁺ fragment, loss of iodine.
Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a versatile scaffold in drug discovery. Its ability to undergo sequential, regioselective cross-coupling reactions makes it an ideal starting material for building libraries of substituted pyrazines for screening.[11]
Suzuki-Miyaura Coupling
This reaction is instrumental for forming C-C bonds by coupling the C6-I position with various aryl or heteroaryl boronic acids or esters. This is a foundational step for creating biaryl structures common in kinase inhibitors.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between the C6-I position and a terminal alkyne. The resulting alkynyl-pyrazines are key intermediates for more complex heterocyclic systems.
Buchwald-Hartwig Amination
After initial functionalization at the C6 position, the remaining C2-Cl bond can be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, introducing primary or secondary amines to the pyrazine core, a critical step in synthesizing compounds that target protein-protein interactions.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative, self-validating system for the selective coupling at the C6-iodine position. The procedure is adapted from established methods for similar di-halo-heterocyclic substrates.[11]
Objective: To synthesize 2-chloro-6-(4-methoxyphenyl)pyrazine via selective Suzuki-Miyaura coupling.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Methodology:
-
Vessel Preparation: A two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen). This is a critical step to exclude oxygen and moisture, which can deactivate the palladium catalyst.
-
Reagent Addition: To the flask are added this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: A degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), is added via cannula or syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another essential measure to protect the catalyst.
-
Reaction Execution: The reaction mixture is heated to 80-90 °C and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound starting material is fully consumed.
-
Workup: The mixture is cooled to room temperature and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the pure 2-chloro-6-(4-methoxyphenyl)pyrazine product.
-
Characterization: The final product's identity and purity should be confirmed using NMR and MS analysis, as described in Section 3.2.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Based on data for analogous compounds like iodopyrazine, it is expected to be an irritant to the skin, eyes, and respiratory system.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.
Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for synthetic chemists. Its well-defined regioselective reactivity provides a reliable and modular platform for accessing novel, highly substituted pyrazine derivatives. This versatility makes it an indispensable building block in the design and synthesis of new chemical entities for drug discovery and development, particularly in the fields of oncology and infectious diseases.
References
- 1. US20050107610A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines - Google Patents [patents.google.com]
- 2. 120531-35-3 | MFCD26516149 | this compound [aaronchem.com]
- 3. PubChemLite - this compound (C4H2ClIN2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound(120531-35-3) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloropyrazine(14508-49-7) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Iodopyrazine | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Reactivity, and Application of 2-Chloro-6-iodopyrazine
Abstract: 2-Chloro-6-iodopyrazine (CAS No. 120531-35-3) is a pivotal heterocyclic building block in modern synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science.[1] Its unique structural feature—a pyrazine ring functionalized with two different halogens at electronically distinct positions—provides a versatile platform for sequential and regioselective cross-coupling reactions. This guide offers an in-depth analysis of the compound's physicochemical properties, safety protocols, and core reactivity principles. We will explore its application in palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, explaining the mechanistic basis for the observed regioselectivity. Detailed, field-proven experimental protocols are provided to empower researchers in leveraging this reagent's full synthetic potential.
Core Properties and Safety Mandates
A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. This compound is a stable solid under recommended storage conditions but requires careful handling due to its irritant properties.
Physicochemical Data
The key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 120531-35-3 | [1] |
| Molecular Formula | C₄H₂ClIN₂ | [1][2] |
| Molecular Weight | 240.43 g/mol | [1][2] |
| MDL Number | MFCD26516149 | [1] |
| Predicted Boiling Point | 252.6 ± 35.0 °C | [3] |
| Predicted Density | 2.187 ± 0.06 g/cm³ | [3] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Protect from Light | [2][3] |
Hazard Identification and Safe Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous halogenated heterocycles, such as iodopyrazine and other chloropyridines, provide a reliable basis for hazard assessment.[4]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264, P280, P302+P352 |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280, P305+P351+P338 |
| H335: May cause respiratory irritation | STOT SE (Category 3) | P261, P271, P304+P340 |
Trustworthiness through Self-Validating Safety Protocols:
-
Engineering Controls: All manipulations involving solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (nitrile is appropriate for incidental contact), and splash-proof safety goggles or a face shield.[6]
-
Handling: Avoid dust generation. Use spark-proof tools and ensure proper grounding if large quantities are handled.[5] Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water.
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
The Cornerstone of Reactivity: Regioselective Cross-Coupling
The synthetic utility of this compound is derived from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. This energy follows the trend C-I < C-Br < C-Cl, making the carbon-iodine bond significantly more susceptible to cleavage by a Pd(0) catalyst.[7][8] This principle allows for the highly regioselective functionalization at the C6 position (iodine) while preserving the C2 position (chlorine) for a subsequent, often harsher, coupling reaction.
This selective reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex, multi-substituted pyrazine cores from a single, versatile starting material. Pyrazine-containing molecules are of significant interest in medicinal chemistry, with applications as anticancer and neurological agents.[3][9]
Caption: Regioselective functionalization of this compound.
Experimental Protocol: Regioselective Sonogashira Coupling
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[10][11] The following protocol describes a typical procedure for the selective coupling of an alkyne to the C6 position of this compound.
Expertise & Experience: The choice of a copper(I) co-catalyst (CuI) is critical. The copper acetylide intermediate undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. The amine base (e.g., triethylamine) serves not only to neutralize the HX byproduct but also acts as a solvent and ligand. The reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the Pd(0) catalyst.
Materials and Reagents
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂)Cl₂) (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triethylamine (TEA), anhydrous (Solvent)
-
Tetrahydrofuran (THF), anhydrous (Co-solvent, optional)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Methodology
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine via syringe until a concentration of ~0.2 M is achieved. Add the terminal alkyne (1.1 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6-alkynylpyrazine product.
Caption: Experimental workflow for Sonogashira coupling.
Conclusion
This compound stands out as a high-value intermediate for constructing substituted pyrazine systems. Its predictable and highly regioselective reactivity in palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to synthesizing complex target molecules. By understanding the fundamental principles of its reactivity and adhering to rigorous safety and experimental protocols, researchers can effectively utilize this compound to accelerate discovery programs in pharmaceuticals, agrochemicals, and materials science.
References
- 1. 120531-35-3 | MFCD26516149 | this compound [aaronchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [myskinrecipes.com]
- 4. Iodopyrazine | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Value of 2-Chloro-6-iodopyrazine
An In-depth Technical Guide to the Reactivity and Mechanism of 2-Chloro-6-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Pyrazine heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science, prized for their unique electronic properties and ability to engage in hydrogen bonding.[1] Within this class, this compound stands out as a particularly valuable and versatile building block. Its utility stems from the differential reactivity of its two halogen substituents. The presence of a C-I bond and a C-Cl bond on an electron-deficient pyrazine ring provides a platform for highly selective, sequential functionalization, enabling the precise and controlled construction of complex molecular architectures.
This guide provides an in-depth analysis of the core reactivity principles of this compound. We will move beyond simple reaction schemes to explore the underlying mechanisms and the causal factors that govern experimental outcomes. For the practicing scientist, understanding why a certain reaction proceeds with high regioselectivity is paramount for troubleshooting, optimization, and the rational design of novel synthetic routes.
Section 1: Fundamental Principles of Regioselective Reactivity
The predictable and selective reactivity of this compound is governed by a confluence of electronic effects inherent to the pyrazine ring and the distinct properties of the carbon-halogen bonds.
Electronic Landscape of the Pyrazine Core
The pyrazine ring is a π-deficient heteroaromatic system. The two nitrogen atoms at positions 1 and 4 are highly electronegative, exerting a strong inductive and mesomeric electron-withdrawing effect. This effect significantly lowers the electron density of the ring carbons, making them more electrophilic and susceptible to attack compared to carbons in benzene. The positions adjacent to the nitrogen atoms (C2, C3, C5, C6) are particularly activated. In this compound, this intrinsic electrophilicity is crucial for facilitating reactions like Nucleophilic Aromatic Substitution (SNAr), especially at the C2 position.[2][3]
The Carbon-Halogen Bond Dichotomy: A Tale of Two Halogens
The key to unlocking the synthetic potential of this molecule lies in the profound differences between the C-I and C-Cl bonds.
| Feature | C-I Bond | C-Cl Bond | Implication for Reactivity |
| Bond Dissociation Energy (BDE) | ~210-220 kJ/mol | ~330-340 kJ/mol | The C-I bond is significantly weaker and thus more easily cleaved. This is the dominant factor in reactions where C-X bond breaking is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-couplings.[4][5] |
| Polarizability | High | Moderate | The larger, more diffuse electron cloud of iodine makes the C-I bond more polarizable, facilitating interaction with the d-orbitals of transition metals like palladium. |
| Electronegativity of Halogen | ~2.66 | ~3.16 | Chlorine's higher electronegativity creates a more polarized C-Cl bond, making the attached carbon (C2) more electrophilic. This is a key factor in SNAr reactions.[6] |
This disparity creates a predictable hierarchy of reactivity:
-
For Palladium-Catalyzed Cross-Coupling: The reaction is almost exclusively initiated at the C-I bond due to the much lower energy barrier for oxidative addition.[4][5][7]
-
For Nucleophilic Aromatic Substitution (SNAr): The reaction is favored at the C-Cl bond, as the C2 carbon is highly activated by the adjacent nitrogen atom, and the C-Cl bond is more polarized.[2][3]
Section 2: Palladium-Catalyzed Cross-Coupling: Mastering C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis. For this compound, these methods provide a robust toolkit for selectively functionalizing the C6 position. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The oxidative addition of the C-X bond to a Pd(0) complex is typically the rate-limiting and selectivity-determining step. Given the ~120 kJ/mol difference in bond dissociation energy, the Pd(0) catalyst will selectively insert into the C-I bond over the C-Cl bond.[4][9]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with a halide. It is highly valued for its mild conditions and the commercial availability and stability of boronic acids.
-
Mechanism & Selectivity: The reaction proceeds via the general catalytic cycle, with selective oxidative addition at the C-I bond. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial; it activates the organoboron species to facilitate the transmetalation step, where the organic group (R) is transferred from boron to the palladium center.[7][10]
-
Causality in Protocol Design:
-
Catalyst: Pd(PPh₃)₄ is a common choice. It is a pre-formed, air-stable Pd(0) source that releases catalytically active Pd(0)L₂ in solution. Catalysts like Pd(dppf)Cl₂ are also effective; the dppf ligand is a bulky, electron-rich ferrocenyl phosphine that promotes both oxidative addition and reductive elimination.[7]
-
Base: A moderately strong inorganic base like K₂CO₃ is often sufficient. Its role is to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which accelerates transmetalation.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. Water is necessary to dissolve the inorganic base and aids in the formation of the active boronate.
-
Representative Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-6-arylpyrazine product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne, a critical transformation for accessing linear, rigid structures found in many pharmaceuticals and materials.[11][12]
-
Mechanism & Selectivity: This reaction typically employs a dual-catalyst system. The palladium catalyst drives the main cross-coupling cycle, while a copper(I) co-catalyst (usually CuI) activates the alkyne.[13][14] The copper cycle involves the formation of a copper(I) acetylide intermediate, which is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex.[13][15] As with other cross-couplings, selectivity is dictated by the preferential oxidative addition at the C-I bond.
-
Causality in Protocol Design:
-
Pd Catalyst: Pd(PPh₃)₂Cl₂ is a standard precatalyst. In the presence of the amine base, it is reduced in situ to the active Pd(0) species.[11]
-
Cu Co-catalyst: Copper(I) iodide is essential for high reaction rates under mild conditions. It facilitates the deprotonation of the alkyne and forms the key copper acetylide intermediate.[15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and neutralizes the HX acid generated during the reaction, and it helps to deprotonate the terminal alkyne.[12]
-
Caption: Dual catalytic cycles of the Sonogashira coupling.
Representative Protocol: Sonogashira Coupling
-
To a Schlenk flask under argon, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed triethylamine (or a mixture of THF/Et₃N).
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salts, washing with THF or Et₂O.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 2-chloro-6-alkynylpyrazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative method for constructing C-N bonds, coupling amines with aryl halides.[16][17] It has largely replaced harsher classical methods and offers exceptional scope and functional group tolerance.
-
Mechanism & Selectivity: The catalytic cycle involves oxidative addition of the C-I bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[18][19] The choice of ligand is critical in this reaction, as it must facilitate both the oxidative addition and the final reductive elimination step, while preventing side reactions like β-hydride elimination.[18]
-
Causality in Protocol Design:
-
Catalyst/Ligand: Modern Buchwald-Hartwig amination relies on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[20] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition of C-Cl bonds (if needed later), and accelerate the rate-limiting reductive elimination step. A common precatalyst is Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[19]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base.
-
Representative Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a strict argon atmosphere, charge an oven-dried vial with Pd₂(dba)₃ (0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04-0.05 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) followed by anhydrous toluene.
-
Add the amine nucleophile (1.2 eq).
-
Seal the vial and heat the mixture to 80-110 °C, monitoring by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic fractions.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the 2-chloro-6-aminopyrazine product.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling dominates the reactivity at the C-I bond, the C-Cl bond is primed for a different transformation: Nucleophilic Aromatic Substitution (SNAr). This reaction provides an orthogonal route to functionalization, typically with N, O, or S nucleophiles.[2][3]
-
Mechanism & Selectivity: The SNAr reaction is a two-step addition-elimination process.[6][21]
-
Addition: A strong nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which is a highly stabilizing feature.[2][6]
-
Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and forming the substituted product. The first step, the nucleophilic attack, is the rate-determining step. The high electrophilicity of the C2 carbon, activated by the adjacent nitrogen, makes this position the prime target for SNAr.[3]
-
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Representative Protocol: SNAr with an Amine
-
In a sealed tube, dissolve the 2-chloro-6-substituted-pyrazine substrate (1.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Add the amine nucleophile (2.0-3.0 eq).
-
Add a base such as K₂CO₃ or DBU (2.0 eq) if the nucleophile is used as its salt (e.g., R₂NH·HCl). For a free amine, an excess of the amine itself can often act as the base.
-
Heat the reaction to high temperatures (e.g., 120-160 °C), monitoring by LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove the high-boiling-point solvent.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Section 4: A Strategy for Sequential Functionalization
The true power of this compound is realized when its orthogonal reactivity is exploited in sequential functionalization strategies. A typical and highly effective workflow involves first performing a palladium-catalyzed cross-coupling at the C6-iodo position under mild conditions, followed by a more forcing SNAr or a second, more challenging cross-coupling at the C2-chloro position.
Caption: Workflow for sequential functionalization of this compound.
This stepwise approach allows for the introduction of two different points of diversity onto the pyrazine core with exceptional control over the regiochemical outcome, a strategy that is invaluable in the construction of libraries for drug discovery.[22]
Conclusion
This compound is a paradigm of strategic design in chemical synthesis. Its reactivity is not a matter of chance but a predictable consequence of fundamental electronic and bonding principles. The weak, polarizable C-I bond serves as a reliable handle for a host of palladium-catalyzed cross-coupling reactions, while the strong but electronically activated C-Cl bond offers an orthogonal site for nucleophilic aromatic substitution. By understanding the mechanisms that underpin this differential reactivity, researchers can harness the full potential of this building block to construct complex, highly functionalized pyrazine derivatives with precision and efficiency, accelerating innovation in medicinal chemistry and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
Spectroscopic Profile of 2-Chloro-6-iodopyrazine: A Technical Guide for Researchers
An In-Depth Technical Guide
Abstract: 2-Chloro-6-iodopyrazine is a key heterocyclic building block utilized in the synthesis of complex molecules for the pharmaceutical and materials science sectors.[1] Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective, stepwise functionalization. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification of downstream products. This guide provides a comprehensive, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra in public-domain databases, this document synthesizes data from structurally analogous compounds and first-principles analysis to construct a reliable, predictive spectroscopic profile. Detailed, field-proven protocols for data acquisition are provided, ensuring researchers can validate these predictions experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential to confirm the substitution pattern and electronic environment of the pyrazine ring.
Rationale for Experimental Design
The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving optimal signal dispersion, which is particularly important for resolving the subtle differences in the chemical shifts of the pyrazine ring protons and carbons.[2] Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent peak, which minimizes spectral interference.[2]
Detailed Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard proton spectrum over a spectral width of 0-12 ppm.
-
Utilize a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative signal integration.
-
Co-add a minimum of 16 scans to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the carbon channel (e.g., 100.6 MHz for a 400 MHz instrument).
-
Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-180 ppm.
-
Accumulate a sufficient number of scans (typically >512) to obtain clear signals for all carbon environments, especially quaternary carbons.
-
Predicted Spectroscopic Data & Interpretation
¹H NMR Spectroscopy
The structure of this compound contains two aromatic protons on the pyrazine ring. Due to the asymmetric substitution, these protons are in distinct chemical environments and are expected to appear as two separate signals. Based on data for 2-chloropyrazine, where the ring protons appear around 8.4-8.6 ppm, and considering the electronic effects of the iodo group, the following chemical shifts are predicted.[3]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| H-3 | 8.45 - 8.55 | Singlet (s) | Adjacent to the electron-withdrawing nitrogen and chlorine atoms. |
| H-5 | 8.35 - 8.45 | Singlet (s) | Adjacent to the electron-withdrawing nitrogen and iodo atoms. |
¹³C NMR Spectroscopy
The molecule possesses four unique carbon atoms, each expected to produce a distinct resonance in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on known values for halogenated pyrazines and other heterocyclic systems.[4] The carbons directly bonded to the halogens (C-2 and C-6) will be significantly influenced by their electronegativity and size.
Table 2: Predicted ¹³C NMR Data (100.6 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 (C-Cl) | 151 - 154 | Deshielded due to the electronegativity of the attached chlorine atom. |
| C-6 (C-I) | 125 - 130 | The carbon bearing the iodine is expected at a lower chemical shift compared to the C-Cl carbon due to the "heavy atom effect". |
| C-3 | 144 - 147 | Aromatic CH carbon adjacent to the C-Cl carbon. |
| C-5 | 142 - 145 | Aromatic CH carbon adjacent to the C-I carbon. |
NMR Acquisition Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups and characterizing the vibrational modes of a molecule. For this compound, it serves to confirm the aromatic nature of the pyrazine ring and the presence of carbon-halogen bonds.
Rationale for Experimental Design
Attenuated Total Reflectance (ATR) is the preferred technique for acquiring the IR spectrum.[5] It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra for solid and liquid samples without the need for preparing KBr pellets. The typical spectral range of 4000-400 cm⁻¹ covers the key vibrations of interest.[5]
Detailed Experimental Protocol: IR
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Application: Place a small amount (1-2 mg) of solid this compound onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands.
Predicted Spectroscopic Data & Interpretation
The IR spectrum is divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). Key absorptions are predicted based on established correlation tables.[6]
Table 3: Predicted FT-IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Characteristic for sp² C-H bonds on an aromatic ring.[6] |
| 1580 - 1450 | C=N and C=C Ring Stretch | Multiple bands are expected corresponding to the stretching vibrations within the pyrazine ring. |
| 1200 - 1000 | In-plane C-H Bending | Aromatic C-H wagging vibrations appear in this region. |
| 850 - 750 | C-Cl Stretch | The carbon-chlorine stretch is typically a strong band in the fingerprint region. |
| 650 - 500 | C-I Stretch | The carbon-iodine bond vibration occurs at a lower frequency due to the larger mass of iodine. |
IR Analysis Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Composition
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing evidence of its elemental composition through isotopic patterns and fragmentation analysis.
Rationale for Experimental Design
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for a relatively volatile and thermally stable molecule like this compound.[7] EI is a "hard" ionization technique that induces reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint and aids in structural confirmation.[8]
Detailed Experimental Protocol: MS
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject an aliquot into the GC-MS system.
-
Chromatographic Separation: Utilize a standard non-polar GC column (e.g., DB-5ms) to separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions (cations and radical cations).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or other mass analyzer.
-
Detection & Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to identify the molecular ion peak and key fragment ions.
Predicted Spectroscopic Data & Interpretation
The molecular formula is C₄H₂ClIN₂. The key feature in the mass spectrum will be the molecular ion (M⁺) peak cluster. The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 natural abundance) will result in a characteristic M⁺ and M+2 pattern.[8]
Table 4: Predicted Key Ions in EI-Mass Spectrum
| Predicted m/z | Ion Formula / Identity | Rationale & Notes |
|---|---|---|
| 240 / 242 | [C₄H₂³⁵ClIN₂]⁺ / [C₄H₂³⁷ClIN₂]⁺ | Molecular Ion (M⁺) . The characteristic 3:1 isotopic pattern for chlorine confirms its presence.[9] |
| 205 | [C₄H₂IN₂]⁺ | Loss of a chlorine radical (·Cl). |
| 113 | [C₄H₂³⁵ClN₂]⁺ | Loss of an iodine radical (·I). A very common fragmentation for iodoaromatics. |
| 86 | [C₃H₂³⁵ClN]⁺ | Loss of ·I followed by loss of HCN from the ring. |
| 78 | [C₄H₂N₂]⁺ | Loss of both ·I and ·Cl radicals. |
Mass Spectrometry Analysis Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloropyrazine(14508-49-7) 1H NMR spectrum [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - this compound (C4H2ClIN2) [pubchemlite.lcsb.uni.lu]
Physical properties of 2-Chloro-6-iodopyrazine (melting point, boiling point)
An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-iodopyrazine
Introduction
This compound, with the chemical formula C₄H₂ClIN₂, is a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. As a substituted pyrazine, it serves as a versatile synthetic intermediate for the creation of more complex molecules, particularly in the pharmaceutical industry where the pyrazine scaffold is a key component of many biologically active compounds.[1] An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, handling, and application in further chemical reactions.
This guide provides a comprehensive overview of the known physical properties of this compound. It details the standardized experimental protocols for their determination, explains the scientific principles behind these methods, and offers insights into the structural factors influencing these characteristics.
Section 1: Core Physical Properties
The physical properties of a compound are dictated by its molecular structure, including its molecular weight and the nature of its intermolecular forces. For this compound, the presence of polar carbon-halogen bonds (C-Cl and C-I) and the nitrogen atoms in the pyrazine ring contribute to dipole-dipole interactions, while its relatively high molecular weight (240.43 g/mol ) leads to significant London dispersion forces.[2][3] These combined forces influence the temperatures at which the compound transitions between solid, liquid, and gaseous states.
Data Presentation
The available physical property data for this compound is summarized below. It is important to note that currently available data is based on computational predictions.
| Physical Property | Value | Data Type | Source |
| Molecular Formula | C₄H₂ClIN₂ | - | [2] |
| Molecular Weight | 240.43 g/mol | - | [2] |
| Melting Point | Not Reported | - | N/A |
| Boiling Point | 252.6 ± 35.0 °C | Predicted | [2] |
| Density | 2.187 ± 0.06 g/cm³ | Predicted | [2] |
As of the latest literature review, an experimentally determined melting point for this compound has not been reported. The subsequent sections provide a detailed methodology for its empirical determination.
Section 2: Experimental Determination of Melting Point
The melting point is a critical physical property used to identify a compound and assess its purity.[4] A pure crystalline solid typically exhibits a sharp melting point, melting over a narrow range of 1-2°C.[5] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5][6]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a crystalline solid.
Experimental Protocol: Capillary Method
This protocol describes the use of a standard melting point apparatus, such as a Mel-Temp or a similar device with a heated metal block.
Materials:
-
This compound (crystalline solid)
-
Melting point capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for large crystals)
-
Melting point apparatus
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface like a watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle or the flat end of a spatula.[7] This ensures uniform packing and heat transfer.
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powder. A small amount of the sample will be forced into the tube.
-
Invert the tube and tap its sealed end gently on a hard surface to cause the powder to fall to the bottom.[7] Repeat until the sample is packed to a height of 2-3 mm. An excessive amount of sample can lead to errors in the observed melting range.[4]
-
Apparatus Setup: Place the packed capillary tube into one of the sample slots in the heating block of the melting point apparatus.[4]
-
Approximate Determination (Optional but Recommended): If the melting point is completely unknown, perform a rapid determination by heating at a rate of 10-20°C per minute.[7] This provides a rough estimate and saves time. Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 20°C below the estimated melting point.
-
Slow Heating: Once this temperature is reached, decrease the heating rate to 1-2°C per minute.[7] Slow heating is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
-
Observation and Recording:
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow.
Section 3: Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] Like the melting point, it is a key indicator of a substance's identity and purity. Since the boiling point is pressure-dependent, it is standard practice to record the atmospheric pressure at which the measurement is taken.[9]
Experimental Protocol: Siwoloboff Method (Small-Scale Capillary Method)
This method is ideal for determining the boiling point of small quantities of liquid, which is often the case with newly synthesized research compounds. It typically utilizes a Thiele tube or a similar heating bath setup.[10][11]
Materials:
-
This compound (if liquid at room temperature, or melted)
-
Small test tube (fusion tube)
-
Melting point capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with mineral oil, or a beaker on a hot plate)
-
Stand and clamp
Procedure:
-
Sample Preparation: Add a small amount (a few milliliters) of liquid this compound into the fusion tube.[11]
-
Capillary Insertion: Take a melting point capillary tube and place it inside the fusion tube with its open end submerged in the liquid and the sealed end pointing upwards.[10][11]
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer's bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube) so that the heat is distributed uniformly.[8]
-
Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly exit as bubbles.
-
Observation: As the temperature approaches the boiling point, the vapor pressure of the liquid will increase, forcing vapor into the capillary. This will result in a rapid and continuous stream of bubbles emerging from the capillary's open end.[10]
-
Recording the Boiling Point: Note the temperature at which this rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[12] Record this temperature.
Causality in the Boiling Point Protocol
-
Inverted Capillary: The sealed capillary acts as a miniature manometer, trapping the vapor of the substance.
-
Rapid Bubble Stream: This indicates that the vapor pressure of the liquid has overcome the external pressure, and the liquid is boiling at the surface in contact with the trapped vapor.
-
Liquid Re-entry: As the apparatus cools, the vapor pressure drops. The point at which the external pressure is just greater than the vapor pressure, causing the liquid to be pushed back into the capillary, marks the precise equilibrium point, which is the definition of the boiling point.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 120531-35-3 | MFCD26516149 | this compound [aaronchem.com]
- 4. ursinus.edu [ursinus.edu]
- 5. chm.uri.edu [chm.uri.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. Video: Boiling Points - Concept [jove.com]
Navigating the Solubility Landscape of 2-Chloro-6-iodopyrazine: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 2-chloro-6-iodopyrazine, a key heterocyclic building block in contemporary drug discovery. Recognizing the current absence of extensive public solubility data for this compound, this whitepaper empowers researchers, chemists, and formulation scientists with the foundational principles, predictive insights, and actionable experimental protocols necessary to characterize its solubility profile in common organic solvents. By elucidating the interplay between molecular structure and solvent properties, this guide serves as an essential resource for optimizing reaction conditions, purification strategies, and the development of viable drug delivery systems.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a halogenated pyrazine derivative of significant interest in the pharmaceutical industry. Its disubstituted nature, featuring both a chloro and an iodo group, offers differential reactivity, making it a versatile scaffold for the synthesis of complex molecular architectures. The pyrazine core is a common motif in numerous biologically active compounds, and understanding the solubility of its derivatives is a critical first step in harnessing their therapeutic potential. Accurate solubility data is paramount for efficient process development, enabling informed decisions in reaction optimization, crystallization, and formulation.
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle that a solution will form if the overall Gibbs free energy of the system decreases. This is often simplified to the adage "like dissolves like," which relates the polarity of the solute to that of the solvent.[1]
2.1. Physicochemical Properties of this compound
To predict the solubility of this compound, we must first consider its molecular properties:
| Property | Value | Source |
| Molecular Formula | C₄H₂ClIN₂ | [2][3] |
| Molecular Weight | 240.43 g/mol | [2][4] |
| Predicted Boiling Point | 252.6 ± 35.0 °C | [2] |
| Predicted Density | 2.187 ± 0.06 g/cm³ | [4] |
| Predicted XlogP | 1.3 | [5] |
The predicted XlogP of 1.3 suggests that this compound possesses a moderate degree of lipophilicity. The presence of two electronegative nitrogen atoms in the pyrazine ring, along with the chloro and iodo substituents, introduces polar character to the molecule. However, the aromatic ring itself is nonpolar. This amphiphilic nature suggests that the compound will exhibit solubility in a range of solvents, with a preference for those of intermediate polarity.
2.2. Solvent Properties and Their Influence
The choice of solvent is critical. Key solvent properties to consider include:
-
Polarity: Polar solvents have large dipole moments and high dielectric constants. They are effective at solvating polar solutes.
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with solutes that have complementary functionalities.
-
Dispersion Forces: These are weak intermolecular forces that are present in all molecules and are the primary forces of attraction in nonpolar solvents.
The interplay of these forces dictates the extent to which a solvent can overcome the lattice energy of the solid solute and accommodate its molecules into the solution.
Predictive Solubility Profile of this compound
Based on the "like dissolves like" principle and the physicochemical properties of this compound, we can make the following qualitative predictions:
-
High Solubility: Expected in moderately polar aprotic solvents such as tetrahydrofuran (THF) , dichloromethane (DCM) , and ethyl acetate . These solvents can engage in dipole-dipole interactions without the strong hydrogen bonding that might be less favorable.
-
Moderate Solubility: Expected in polar aprotic solvents like acetone and acetonitrile , and in polar protic solvents such as ethanol and methanol . While the pyrazine nitrogens can act as hydrogen bond acceptors, the overall molecule lacks strong hydrogen bond donating capabilities.
-
Low Solubility: Expected in nonpolar solvents like hexanes and toluene , where dipole-dipole interactions are minimal.
-
Very Low to Insoluble: Expected in water , due to the compound's moderate lipophilicity and lack of extensive hydrogen bonding capabilities.
Experimental Determination of Solubility: The Shake-Flask Method
Given the lack of published quantitative data, experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
4.1. Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
4.2. Detailed Protocol
-
Preparation: To a series of glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has fully settled.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in units of mg/mL or mol/L.
4.3. Data Recording
Systematic recording of experimental data is essential. The following table provides a template for documenting solubility measurements.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Dichloromethane | 25 | |||
| Tetrahydrofuran | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Toluene | 25 | |||
| Hexanes | 25 | |||
| Water | 25 |
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is not thoroughly investigated, it is prudent to treat it as potentially hazardous.[6]
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
5.2. Handling Procedures
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
5.3. Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.[6] Do not mix with other waste.[6]
The relationship between hazard identification, risk assessment, and control measures is crucial for safe laboratory practice.
Caption: A logical workflow for ensuring laboratory safety.
Conclusion
While quantitative solubility data for this compound remains to be broadly published, this technical guide provides a robust framework for its prediction and experimental determination. By understanding the interplay of its physicochemical properties with those of common organic solvents, researchers can make informed decisions for its use in synthesis and formulation. The detailed shake-flask protocol offered herein provides a clear and reliable path for generating the critical solubility data needed to advance drug discovery and development projects involving this versatile building block.
References
- 1. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]
- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. This compound [myskinrecipes.com]
- 4. PubChemLite - this compound (C4H2ClIN2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Chloro-6-iodopyrazine: A Versatile Heterocyclic Building Block
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, pyrazine-containing molecules are of significant interest due to their prevalence in biologically active compounds.[1] 2-Chloro-6-iodopyrazine has emerged as a particularly valuable synthetic intermediate. Its unique di-halogenated structure, featuring two distinct halogen atoms, allows for programmed, regioselective functionalization. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, commercial availability, synthetic utility, and safety protocols, designed for researchers and professionals in the field of drug discovery.
Physicochemical Properties
This compound is a solid at room temperature, whose core properties are determined by the interplay of the electron-withdrawing pyrazine ring and the two halogen substituents. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 120531-35-3 | [2][3] |
| Molecular Formula | C₄H₂ClIN₂ | [2] |
| Molecular Weight | 240.43 g/mol | [2][4] |
| Predicted Boiling Point | 252.6 ± 35.0 °C | [4] |
| Predicted Density | 2.187 ± 0.06 g/cm³ | [4] |
| Appearance | Solid (form may vary by supplier) | N/A |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [3][4] |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers specializing in research chemicals and building blocks for synthesis. It is typically offered in research quantities ranging from milligrams to several grams.
Expert Insight: When sourcing this reagent, it is crucial to verify the purity, which is typically ≥95%. For sensitive catalytic reactions, higher purity (≥97%) is recommended to avoid catalyst poisoning by potential impurities. Always request a Certificate of Analysis (CoA) from the supplier to confirm purity and identity.
Table 2: Representative Commercial Suppliers of this compound
| Supplier | Purity/Specification | Notes |
| Aaron Chemicals | Not Specified | Catalog Number: AR01DUGO[2] |
| BLD Pharm | Not Specified | Storage at 2-8°C recommended.[3] |
| MySkinRecipes | 95% | Available in 100mg, 250mg, and 1g quantities.[4] |
Note: This is not an exhaustive list. Prices are generally available upon inquiry.
Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common synthetic strategy for such halogenated heterocycles involves sequential halogenation of a pyrazine precursor. A plausible, though not explicitly detailed in the provided search results, route could involve the chlorination of an iodopyrazine or iodination of a chloropyrazine.
A general workflow for the synthesis and subsequent purification of a halogenated heterocyclic compound is outlined below.
References
Introduction: The Strategic Importance of 2-Chloro-6-iodopyrazine in Synthesis
An In-Depth Technical Guide to 2-Chloro-6-iodopyrazine: Synthesis, Characterization, and Application
This compound is a disubstituted pyrazine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. The pyrazine core is a common motif in numerous biologically active compounds, including approved pharmaceuticals[1]. The strategic placement of two different halogen atoms—chlorine and iodine—on the pyrazine ring imparts differential reactivity, allowing for selective, stepwise functionalization. This attribute makes it an indispensable tool for researchers, particularly in the fields of medicinal chemistry and drug discovery, enabling the efficient construction of complex molecular architectures[2][3]. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, methods for characterization, and its applications as a key intermediate.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Its identity is defined by a unique combination of molecular formula, weight, and registry numbers.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClIN₂ | [2][4] |
| Molecular Weight | 240.43 g/mol | [2][4] |
| Monoisotopic Mass | 239.89513 Da | [5] |
| CAS Number | 120531-35-3 | [2][4] |
| Predicted Boiling Point | 252.6 ± 35.0 °C | [2] |
| Predicted Density | 2.187 ± 0.06 g/cm³ | [2] |
| Appearance | Solid (Typical) | |
| InChI Key | OVZLLWLBKKQGKP-UHFFFAOYSA-N | [5] |
| SMILES | C1=C(N=C(C=N1)I)Cl | [5] |
Storage and Handling: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, ideally under an inert atmosphere and protected from light[2]. Standard safety protocols for handling halogenated organic compounds should be followed.
Synthesis and Purification Workflow
The synthesis of functionalized pyrazines often involves multi-step sequences. While numerous specific pathways can be envisioned, a general workflow encompasses synthesis, isolation, and purification, followed by rigorous characterization to ensure quality for subsequent applications.
References
Pyrazine Derivatives: A Versatile Scaffold for Advanced Research Applications
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of pyrazine derivatives, a class of heterocyclic compounds with significant and expanding applications across multiple scientific disciplines. As a Senior Application Scientist, the aim here is not merely to list facts, but to provide a cohesive narrative that illuminates the chemical rationale and experimental logic behind the use of these versatile molecules. We will delve into their fundamental properties, their pivotal role in medicinal chemistry, their emerging applications in materials science, and the synthetic strategies that bring these compounds to life.
The Pyrazine Core: Understanding the Foundation
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions. This specific arrangement imparts a unique set of electronic and structural properties that make it an invaluable scaffold in chemical design.
-
Structure and Aromaticity: Pyrazine is a planar, symmetrical molecule with 6 π-electrons, fulfilling the criteria for aromaticity. However, the high electronegativity of the two nitrogen atoms creates an electron-deficient (π-deficient) ring system. This property is central to many of its applications, influencing its reactivity and intermolecular interactions.
-
Basicity: Compared to other diazines like pyridine and pyrimidine, pyrazine is a significantly weaker base (pKa of protonated pyrazine is ~0.37).[1][2] The lone pairs on the nitrogen atoms are not delocalized within the aromatic system and are available for coordination, but their basicity is reduced by the electron-withdrawing nature of the ring.
-
Bioisosterism: In medicinal chemistry, the pyrazine ring is often employed as a bioisostere for benzene, pyridine, or pyrimidine rings. This means it can replace these other rings in a drug molecule without drastically altering its shape, while advantageously modifying properties like metabolic stability, solubility, and target-binding interactions.[3]
Caption: Key properties and structure of the pyrazine ring.
Applications in Medicinal Chemistry: A Scaffold for Modern Therapeutics
The unique properties of the pyrazine nucleus have made it a privileged scaffold in drug discovery. Its derivatives have shown a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and diuretic effects.[4][5]
Anticancer Agents
Pyrazine derivatives are prominent in oncology research, primarily functioning as inhibitors of key enzymes involved in cancer cell proliferation and survival.[6]
Causality: The nitrogen atoms in the pyrazine ring are excellent hydrogen bond acceptors. This allows them to form crucial interactions with amino acid residues in the hinge region of kinase active sites, a common binding motif for kinase inhibitors. Furthermore, its role as a bioisostere allows for the fine-tuning of a drug candidate's pharmacokinetic profile, often improving metabolic resistance compared to more electron-rich phenyl rings.[3]
Key Examples:
-
Bortezomib (Velcade®): A groundbreaking proteasome inhibitor used to treat multiple myeloma. The pyrazine moiety is critical for its mechanism of action.
-
Gilteritinib (Xospata®): An AXL kinase inhibitor used for treating acute myeloid leukemia.[5]
-
Imidazo[1,2-a]pyrazines: This class of compounds has been developed as potent dual inhibitors of Aurora A/B kinases, which are critical for cell cycle regulation.[7]
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biosynce.com [biosynce.com]
- 7. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2-Chloro-6-iodopyrazine in Modern Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of contemporary drug discovery, the pyrazine core stands out as a privileged heterocyclic motif, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a highly sought-after scaffold.[1] Within the arsenal of pyrazine-based building blocks, 2-Chloro-6-iodopyrazine (CAS No. 120531-35-3) has emerged as a particularly valuable and versatile intermediate for the synthesis of complex, polysubstituted pyrazine derivatives.[3][4]
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more labile and susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity gradient allows for a predictable and regioselective functionalization of the pyrazine ring, enabling a modular approach to the construction of diverse molecular architectures. This strategic handle is paramount in the efficient elaboration of structure-activity relationships (SAR) during lead optimization campaigns.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. Detailed protocols for key synthetic transformations are provided, underpinned by the principles of modern cross-coupling chemistry.
Core Application: Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The pyrazine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the enzyme.[1] The development of potent and selective 2,6-disubstituted pyrazine-based kinase inhibitors, such as those targeting CK2 and PIM kinases, highlights the importance of this structural class in oncology drug discovery.[1][3][4]
This compound serves as an ideal starting material for the synthesis of these 2,6-disubstituted pyrazine libraries. The synthetic strategy typically involves an initial palladium-catalyzed cross-coupling reaction at the more reactive C6-iodo position, followed by a subsequent functionalization at the C2-chloro position. This sequential approach allows for the introduction of a wide variety of substituents, enabling a thorough exploration of the chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Protocols and Methodologies
The following protocols are provided as a guide for the regioselective functionalization of this compound. These are generalized procedures adapted from established methods for similar halogenated heterocycles and may require optimization for specific substrates.[5][6][7] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation at the C6-Position
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In the case of this compound, this reaction proceeds with high regioselectivity at the C6-iodo position.[8]
Reaction Scheme:
A general Suzuki-Miyaura coupling workflow.
Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired aryl- or vinylboronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., a mixture of toluene and water, 5:1, 6 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C) for the specified time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8 | 80-95 |
Sonogashira Coupling: Introduction of Alkynyl Moieties at the C6-Position
The Sonogashira coupling provides a powerful means to install alkynyl groups, which are valuable handles for further synthetic transformations or can themselves be key pharmacophoric elements.[6]
Reaction Scheme:
A general Sonogashira coupling workflow.
Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a suitable base (e.g., triethylamine, 2.5 mmol). Finally, add the terminal alkyne (1.1 mmol) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (typically 2-8 hours), as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary Table:
| Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 4 | 80-95 |
| Pd(OAc)₂/XPhos | CuI | DIPA | DMF | 50 | 2 | 85-98 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[7] This reaction can be employed to introduce amine substituents at either the C6 or C2 position of the pyrazine ring, depending on the starting material. For this compound, the initial amination would be expected to occur at the C6-iodo position under milder conditions. Subsequent amination at the C2-chloro position would require more forcing conditions.
Reaction Scheme:
A general Buchwald-Hartwig amination workflow.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-chloro-6-substituted-pyrazine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add the amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-110 °C) for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary Table:
| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | 70-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 65-85 |
Conclusion
This compound is a powerful and strategically designed building block for medicinal chemistry. Its well-defined regioselectivity in palladium-catalyzed cross-coupling reactions allows for the efficient and controlled synthesis of complex 2,6-disubstituted pyrazine derivatives. As demonstrated, its application in the synthesis of kinase inhibitors is of particular significance, providing a reliable pathway to novel therapeutic candidates. The protocols and data presented herein offer a solid foundation for researchers to harness the synthetic potential of this versatile intermediate in their drug discovery and development endeavors.
References
- 1. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 2-Chloro-6-iodopyrazine in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 2-Chloro-6-iodopyrazine
This compound is a highly versatile heterocyclic building block in modern organic synthesis. Its value lies in the strategically placed and differentially reactive halogen substituents on the pyrazine core. The pyrazine motif is a common scaffold in numerous biologically active molecules, including many FDA-approved drugs, making its derivatives highly sought after in pharmaceutical research and development.[1]
The cornerstone of this compound's synthetic utility is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond.[2] This predictable disparity allows for exquisite regioselective functionalization, enabling chemists to perform sequential cross-coupling reactions. Typically, the more reactive C-I bond at the 6-position is targeted first under milder conditions, leaving the C-Cl bond at the 2-position available for subsequent transformations under more forcing conditions. This stepwise approach provides a powerful and modular route to complex, unsymmetrically substituted pyrazines.
This guide details the application of this compound in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. We provide field-proven, step-by-step protocols, mechanistic insights, and quantitative data to empower researchers in their synthesis of novel chemical entities.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is an indispensable tool for constructing carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl linkages, which are prevalent motifs in medicinal chemistry.[3] When applied to this compound, the reaction occurs preferentially at the C-I bond, allowing for the selective introduction of a wide array of aryl and heteroaryl groups.[4][5]
Causality Behind the Protocol:
The choice of a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand is critical. A base, typically a carbonate like K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[3][6] A mixed solvent system, such as dioxane/water or toluene/water, facilitates the dissolution of both the organic and inorganic reagents. Microwave irradiation is often employed to accelerate the reaction, reducing reaction times from hours to minutes.[7]
Experimental Protocol: Synthesis of 2-Chloro-6-(4-methoxyphenyl)pyrazine
-
Vessel Preparation : To a dry microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 254.4 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg).
-
Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.[8] The solution should be sparged with an inert gas (Argon or Nitrogen) for 5-10 minutes to ensure anaerobic conditions.[9]
-
Reaction : Seal the vial and place it in a microwave reactor. Heat the mixture to 100°C and maintain for 20 minutes with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Data Summary: Suzuki-Miyaura Coupling Examples
| Boronic Acid Partner | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Chloro-6-phenylpyrazine | 85-95 |
| 4-Tolylboronic acid | 2-Chloro-6-(p-tolyl)pyrazine | 88-96 |
| 3-Thienylboronic acid | 2-Chloro-6-(thiophen-3-yl)pyrazine | 80-90 |
| 4-Fluorophenylboronic acid | 2-Chloro-6-(4-fluorophenyl)pyrazine | 82-93 |
Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions. Data is extrapolated from similar couplings of halo-heterocycles.[7]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is exceptionally valuable for installing alkynyl groups, which are versatile handles for further transformations (e.g., click chemistry, cyclizations) or key structural components in biologically active compounds.[2] The reaction proceeds selectively at the C-I bond of this compound, catalyzed by a combination of palladium and a copper(I) co-catalyst.[11][12]
Causality Behind the Protocol:
The catalytic cycle involves both palladium and copper. The palladium catalyst undergoes oxidative addition with the C-I bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive. This species then engages in transmetalation with the palladium complex, followed by reductive elimination to yield the product.[10] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial as it serves both as the base and often as the solvent.
Experimental Protocol: Synthesis of 2-Chloro-6-(phenylethynyl)pyrazine
-
Vessel Preparation : To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 254.4 mg).
-
Solvent and Reagents : Add degassed triethylamine (5 mL). Then, add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL).
-
Catalyst Addition : Add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg) and Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg).
-
Reaction : Stir the mixture at room temperature for 4-6 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied. Monitor the reaction by TLC or LC-MS.
-
Work-up : Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL).
-
Purification : Filter the solution through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford the desired alkynylated pyrazine.
Data Summary: Sonogashira Coupling Examples
| Alkyne Partner | Product | Typical Yield (%) |
| Phenylacetylene | 2-Chloro-6-(phenylethynyl)pyrazine | 80-92 |
| Trimethylsilylacetylene | 2-Chloro-6-((trimethylsilyl)ethynyl)pyrazine | 85-95 |
| 1-Hexyne | 2-Chloro-6-(hex-1-yn-1-yl)pyrazine | 75-88 |
| Propargyl alcohol | 3-((6-Chloropyrazin-2-yl)ethynyl)prop-1-ol | 70-85 |
Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.[13]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[14][15] This reaction allows for the coupling of amines with aryl halides, providing access to a vast range of substituted anilines and heteroaromatic amines.[16][17] For this compound, amination occurs regioselectively at the C-I bond.
Causality Behind the Protocol:
This reaction requires a palladium pre-catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos).[9] These ligands facilitate the crucial reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[17] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalyst.
Experimental Protocol: Synthesis of 6-Chloro-N-phenylpyrazin-2-amine
-
Vessel Preparation : In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 254.4 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and a magnetic stir bar to a dry Schlenk tube.
-
Reagent and Solvent Addition : Add anhydrous, degassed toluene (5 mL). Finally, add aniline (1.1 mmol, 102.4 mg, 100 µL).
-
Reaction : Seal the tube and heat the mixture in an oil bath at 100-110°C for 12-24 hours. The reaction should be stirred vigorously.
-
Monitoring : Follow the reaction's progress by LC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired amino-pyrazine.[18]
Data Summary: Buchwald-Hartwig Amination Examples
| Amine Partner | Product | Typical Yield (%) |
| Aniline | 6-Chloro-N-phenylpyrazin-2-amine | 75-88 |
| Morpholine | 4-(6-Chloropyrazin-2-yl)morpholine | 85-95 |
| Benzylamine | N-Benzyl-6-chloropyrazin-2-amine | 80-90 |
| tert-Butylamine | N-(tert-Butyl)-6-chloropyrazin-2-amine | 70-80 |
Note: Yields are representative and can vary based on the specific substrate, ligand, and precise reaction conditions.[18]
Strategy for Sequential Functionalization
The true power of this compound is realized in sequential coupling strategies to build fully substituted, unsymmetrical pyrazines. The C-I bond is functionalized first under standard conditions, followed by a second, distinct coupling reaction at the less reactive C-Cl site, often requiring higher temperatures, stronger bases, or more active catalyst systems.[19]
Caption: Sequential functionalization of this compound.
This stepwise approach provides a rational and efficient pathway to complex molecular architectures, making this compound an invaluable tool for creating libraries of compounds for drug discovery and materials science applications.[7]
Conclusion
This compound serves as a premier building block for the synthesis of substituted pyrazines due to the predictable and exploitable reactivity difference between its C-I and C-Cl bonds. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for researchers. By leveraging these regioselective transformations, particularly in a sequential manner, scientists and drug development professionals can efficiently access a diverse range of complex pyrazine derivatives essential for advancing modern chemistry and medicine.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
The Strategic Synthesis of Substituted Pyrazines: A Guide to Regioselective Functionalization of 2-Chloro-6-iodopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold and the Unique Potential of 2-Chloro-6-iodopyrazine
The pyrazine ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds. Its presence in molecules like the proteasome inhibitor Bortezomib highlights its significance in medicinal chemistry.[1] The ability to precisely introduce a variety of substituents onto the pyrazine core is paramount for fine-tuning the pharmacological properties of new chemical entities.[2] this compound emerges as a highly valuable and strategic starting material for the synthesis of complex, multi-substituted pyrazines. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions allows for a sequential and regioselective functionalization, providing a controlled pathway to novel pyrazine derivatives.[3]
This application note provides a detailed guide to the synthetic utility of this compound, focusing on three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will explore the underlying principles of regioselectivity and provide detailed, field-proven protocols for the selective functionalization at both the C6 and C2 positions.
The Principle of Regioselective Cross-Coupling
The successful sequential functionalization of this compound hinges on the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key determinant of reactivity. The C-I bond is significantly weaker than the C-Cl bond, leading to a much faster rate of oxidative addition at the C6 position (the site of the iodine atom). This inherent difference in reactivity allows for the selective coupling of a nucleophile at the C6 position while leaving the C2-chloro group intact for a subsequent, typically more forcing, cross-coupling reaction.
Caption: Sequential functionalization of this compound.
Part 1: Selective Functionalization at the C6-Iodo Position
The higher reactivity of the C-I bond allows for a range of cross-coupling reactions to be performed selectively at this position under relatively mild conditions.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is widely used to introduce aryl and heteroaryl substituents.[4]
Causality of Experimental Choices:
-
Catalyst: A standard palladium catalyst such as Pd(PPh₃)₄ is often sufficient for the reactive C-I bond. The use of more active catalysts is generally not necessary for this initial step.
-
Base: A mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used to activate the boronic acid without promoting side reactions.[5]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2-Chloro-6-phenylpyrazine
Caption: Workflow for the Suzuki-Miyaura coupling at the C6 position.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| This compound | 238.42 | 238 mg | 1.0 |
| Phenylboronic acid | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 |
| Sodium Carbonate (2M aq.) | 105.99 | 1.5 mL | 3.0 |
| 1,4-Dioxane | - | 5 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (238 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Add degassed 1,4-dioxane (5 mL) followed by the 2M aqueous solution of sodium carbonate (1.5 mL).
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Chloro-6-phenylpyrazine.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrazines.[6]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed.[7] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[8]
-
Solvent: A polar aprotic solvent like THF or DMF is commonly used.
Experimental Protocol: Synthesis of 2-Chloro-6-(phenylethynyl)pyrazine
Caption: Workflow for the Sonogashira coupling at the C6 position.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| This compound | 238.42 | 238 mg | 1.0 |
| Phenylacetylene | 102.13 | 123 µL | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 |
| Copper(I) iodide (CuI) | 190.45 | 10 mg | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 279 µL | 2.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (238 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).
-
Add anhydrous, degassed THF (5 mL), followed by triethylamine (279 µL, 2.0 mmol) and phenylacetylene (123 µL, 1.1 mmol).
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-Chloro-6-(phenylethynyl)pyrazine.
Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of amino-substituted pyrazines.[9]
Causality of Experimental Choices:
-
Catalyst/Ligand System: While the C-I bond is reactive, a more active catalyst system, often a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos), is beneficial for achieving high yields and accommodating a broader range of amines.[10]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.
Experimental Protocol: Synthesis of N-benzyl-6-chloropyrazin-2-amine
Caption: Workflow for the Buchwald-Hartwig amination at the C6 position.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| This compound | 238.42 | 238 mg | 1.0 |
| Benzylamine | 107.15 | 131 µL | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 |
| Xantphos | 578.68 | 23 mg | 0.04 |
| Sodium tert-butoxide | 96.10 | 144 mg | 1.5 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (144 mg, 1.5 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve this compound (238 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) in anhydrous toluene (5 mL).
-
Add the solution from step 2 to the Schlenk tube containing the base.
-
Add benzylamine (131 µL, 1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford N-benzyl-6-chloropyrazin-2-amine.
Part 2: Functionalization of the C2-Chloro Position
Once the C6 position has been selectively functionalized, the remaining C2-chloro group can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions due to the stronger C-Cl bond.
General Considerations for the Second Coupling:
-
Increased Catalyst Loading and More Active Ligands: To achieve efficient coupling at the less reactive C-Cl bond, a higher catalyst loading and/or a more active ligand system (e.g., bulky biaryl phosphine ligands like SPhos or XPhos for Suzuki and Buchwald-Hartwig reactions) are often necessary.
-
Higher Temperatures: Increased reaction temperatures are generally required to promote the oxidative addition of the palladium catalyst to the C-Cl bond.
-
Stronger Bases: For Suzuki and Buchwald-Hartwig reactions, stronger bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) may be required.
Representative Protocol: Suzuki-Miyaura Coupling on a 2-Chloro-6-substituted-pyrazine
This protocol describes the general procedure for the second coupling step, using the product from the first Suzuki-Miyaura reaction as the starting material.
Experimental Protocol: Synthesis of 2-Phenyl-6-(thiophen-2-yl)pyrazine
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| 2-Chloro-6-phenylpyrazine | 190.63 | 191 mg | 1.0 |
| Thiophen-2-ylboronic acid | 127.96 | 192 mg | 1.5 |
| Pd(OAc)₂ | 224.49 | 11 mg | 0.05 |
| SPhos | 410.47 | 41 mg | 0.10 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 |
| 1,4-Dioxane/H₂O (10:1) | - | 5.5 mL | - |
Procedure:
-
To an oven-dried microwave vial, add 2-Chloro-6-phenylpyrazine (191 mg, 1.0 mmol), thiophen-2-ylboronic acid (192 mg, 1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and water (0.5 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 1 hour. Alternatively, the reaction can be heated in a sealed tube at 110 °C for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 2-Phenyl-6-(thiophen-2-yl)pyrazine.
Conclusion
This compound is a powerful and versatile building block for the synthesis of highly substituted pyrazine derivatives. The differential reactivity of the C-I and C-Cl bonds provides a reliable handle for the sequential and regioselective introduction of a wide array of functional groups via palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note serve as a robust starting point for researchers in medicinal chemistry and drug discovery to access novel and diverse pyrazine-based scaffolds. Careful selection of catalysts, ligands, bases, and reaction conditions is crucial for achieving high yields and selectivities in these transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-amino-6-chloropyridine | Semantic Scholar [semanticscholar.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Strategic C-C Bond Formation on the Pyrazine Scaffold: A Detailed Protocol for the Chemoselective Negishi Coupling of 2-Chloro-6-iodopyrazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals.[1][2] The ability to selectively functionalize this heterocycle is therefore of paramount importance in drug discovery and development. This application note provides a comprehensive, field-proven protocol for the chemoselective Negishi coupling of 2-chloro-6-iodopyrazine. We will delve into the mechanistic underpinnings of the reaction's selectivity, provide step-by-step instructions for the preparation of the requisite organozinc reagent and the subsequent cross-coupling, and offer insights into reaction monitoring, work-up, and purification. This guide is designed to empower researchers to confidently and successfully employ this powerful transformation.
Introduction: The Strategic Value of Negishi Coupling
The palladium-catalyzed Negishi cross-coupling reaction stands as a robust and versatile method for the formation of carbon-carbon bonds.[3][4] Its power lies in the coupling of organozinc reagents with organic halides or triflates, a transformation celebrated for its high functional group tolerance and broad substrate scope, encompassing sp³, sp², and sp hybridized carbon atoms.[5][6]
For heteroaromatic compounds like this compound, the Negishi coupling offers a strategic advantage. The substrate presents two potential reaction sites: a C-Cl bond and a C-I bond. The inherent mechanism of the palladium-catalyzed cycle allows for exquisite chemoselectivity. The rate-determining oxidative addition step is significantly faster for heavier halogens, following the general trend: I > OTf > Br >> Cl.[5] This predictable reactivity allows for the selective functionalization at the C-I position while leaving the C-Cl bond intact for subsequent transformations, making it an ideal tool for the modular synthesis of complex pyrazine derivatives.[1][7]
Reaction Principle and Catalytic Cycle
The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species.[3][8] Understanding this cycle is critical to appreciating the reaction's nuances and for effective troubleshooting.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (this compound). Due to the lower bond dissociation energy, this occurs selectively at the C-I bond to form a square planar Pd(II) intermediate.[5][8][9]
-
Transmetalation: The organozinc reagent (R-ZnX) then exchanges its organic group (R) with the halide on the palladium center. This step transfers the desired carbon nucleophile to the palladium, forming a diorganopalladium(II) complex and a zinc halide salt.[3][9]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[8][9] For this to occur, the ligands must adopt a cis orientation on the palladium complex.[5]
Caption: The catalytic cycle of the Negishi coupling.
Experimental Protocols
Safety First: This procedure involves moisture- and air-sensitive reagents, as well as potentially flammable solvents. All steps must be performed under an inert atmosphere (dry argon or nitrogen) using flame-dried or oven-dried glassware and proper Schlenk line techniques.[9][10] Organozinc reagents can be pyrophoric.[11] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Part A: Protocol for Preparation of Organozinc Reagent
This protocol details the preparation of an arylzinc halide via transmetalation from an organolithium intermediate. This is a common and reliable method.[8]
Materials:
-
Aryl bromide or iodide (1.0 equiv)
-
n-Butyllithium (n-BuLi) solution in hexanes (1.05 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes. The formation of the organolithium can often be observed by a color change.
-
In a separate flame-dried flask, prepare a solution of anhydrous ZnCl₂ (1.1 equiv) in anhydrous THF.
-
Slowly add the ZnCl₂ solution to the cold organolithium solution via cannula or syringe.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
The resulting organozinc reagent solution is now ready for use in the coupling reaction. It is typically used directly without isolation.
Part B: Protocol for the Negishi Coupling Reaction
Materials & Reagents:
-
This compound
-
Organozinc reagent solution (prepared in Part A)
-
Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere, add the palladium catalyst (typically 2-5 mol%). For this specific substrate, Pd(dppf)Cl₂ is an excellent choice due to its effectiveness with heteroaryl chlorides.[7]
-
Reagent Addition: Add this compound (1.0 equiv) to the flask, followed by anhydrous THF to create a solution or suspension.
-
Initiation: At room temperature, slowly add the freshly prepared organozinc reagent solution (typically 1.2-1.5 equiv) to the stirred mixture via syringe or cannula.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 65-70 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours. The reaction is complete upon the disappearance of the this compound starting material.
Part C: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl to decompose any unreacted organozinc reagent.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).[13]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.[13]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-6-substituted-pyrazine product.[13]
Data Presentation & Workflow Summary
Table 1: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | Dihalogenated pyrazine with distinct halide reactivity. |
| Organozinc Reagent | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting substrate. |
| Catalyst | Pd(dppf)Cl₂ | 3 mol % |
| Solvent | Anhydrous THF | Aprotic solvent, good for solubilizing reagents and stable at reaction temp. |
| Temperature | 65-70 °C (Reflux) | Provides thermal energy to overcome activation barriers. |
| Reaction Time | 4 - 12 hours | Monitored by TLC/GC-MS for completion. |
| Expected Yield | 60 - 85% | Typical range for this type of transformation, substrate-dependent.[7] |
Experimental Workflow Diagram
Caption: General experimental workflow for the Negishi coupling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Deactivated organozinc reagent. 3. Insufficient temperature/time. | 1. Use fresh, high-purity catalyst and ensure anaerobic transfer. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. Prepare organozinc fresh.[13] 3. Increase reaction time or slightly elevate temperature, monitoring for decomposition. |
| Formation of Homocoupled Side Products | 1. Sub-optimal catalyst or ligand. 2. Issues during organozinc formation. | 1. Screen different palladium catalysts or ligands. 2. Ensure controlled formation of the organometallic precursor before transmetalation to zinc. |
| Loss of Chlorine Substituent | 1. Reaction temperature is too high. 2. Catalyst is too reactive. | 1. Reduce the reaction temperature. 2. Switch to a less reactive catalyst system. The C-Cl bond can react under forcing conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Organozinc Reagents [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Chloro-6-iodopyrazine as a Strategic Building Block in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-6-iodopyrazine, a pivotal heterocyclic intermediate in modern pharmaceutical development. We will dissect the causality behind its synthetic utility, focusing on the differential reactivity of its halogen substituents which enables highly regioselective transformations. This document outlines field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The content is designed for researchers, medicinal chemists, and process development scientists, offering both theoretical grounding and practical, step-by-step methodologies to leverage this versatile building block for the efficient construction of complex molecular architectures, particularly those central to kinase inhibitors and other targeted therapies.
Introduction: The Strategic Advantage of this compound
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, frequently forming the core of pharmacologically active molecules. The pyrazine ring, an electron-deficient aromatic system, is a bioisostere of benzene and pyridine and is integral to numerous FDA-approved drugs, often acting as a hydrogen bond acceptor in interactions with biological targets like kinase enzymes. This compound (CAS No: 120531-35-3) has emerged as a particularly valuable starting material due to its pre-functionalized structure, which allows for predictable and sequential chemical modifications.[1]
The synthetic power of this molecule lies in the distinct reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This inherent difference makes the iodo-substituent at the C6 position far more susceptible to oxidative addition by a palladium(0) catalyst, the crucial first step in most cross-coupling reactions.[2] This predictable reactivity allows for the selective functionalization of the C6 position while leaving the C2 chloro-substituent intact for subsequent transformations, such as nucleophilic aromatic substitution (SNAr) or a second, more forcing cross-coupling reaction.[3][4] This stepwise approach is fundamental to the modular synthesis of highly decorated pyrazine derivatives, enabling the rapid exploration of chemical space in drug discovery campaigns.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 120531-35-3 | [7] |
| Molecular Formula | C₄H₂ClIN₂ | [8] |
| Molecular Weight | 240.43 g/mol | [8] |
| Boiling Point | 252.6 ± 35.0 °C (Predicted) | [1] |
| Density | 2.187 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Solid | [9] |
Regioselective Cross-Coupling: The Core Application
The primary utility of this compound is demonstrated in palladium-catalyzed cross-coupling reactions. The ability to selectively address the C6 position first is a cornerstone of its application.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)-C(sp²) bonds, a common linkage in pharmaceutical agents, particularly in kinase inhibitors which often feature biaryl or aryl-heteroaryl motifs.[10][11] When this compound is subjected to Suzuki coupling conditions, the reaction occurs preferentially at the C-I bond.[2] This allows for the introduction of a diverse range of aryl and heteroaryl groups.
The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The initial oxidative addition of the palladium(0) catalyst is the selectivity-determining step, occurring almost exclusively at the more reactive C-I bond.
Caption: Workflow for the regioselective Suzuki-Miyaura coupling.
This protocol describes a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add degassed DME and Water in a 4:1 ratio. The reaction mixture should be a suspension.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-6-(pyridin-3-yl)pyrazine.
Expected Outcome: Yields typically range from 70-90%.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for introducing alkynyl functionalities, which can be key structural elements in bioactive molecules or serve as handles for further transformations (e.g., click chemistry, cyclizations). As with the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond.[2] The reaction is co-catalyzed by palladium and copper(I) salts.[13]
Caption: Interlinked catalytic cycles in Sonogashira coupling.
This protocol details the coupling with a protected alkyne, which is common practice.
Materials:
-
This compound (1.0 eq)
-
Ethynyltrimethylsilane (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add degassed THF and degassed triethylamine. Stir to dissolve the solids.
-
Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, hexanes/ethyl acetate) if necessary. The TMS-protected product is often sufficiently pure for subsequent deprotection and further use.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[15] Applying this reaction to this compound allows for the selective introduction of an amino group at the C6 position. This is a critical step in the synthesis of many kinase inhibitors, where an amino-pyrazine core often serves as a "hinge-binding" motif.[16]
The catalytic cycle is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[17]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge an oven-dried flask with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq).
-
Add anhydrous, degassed toluene, followed by aniline (1.1 eq).
-
Seal the flask and heat the reaction mixture to 100 °C for 18-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel) to afford the desired 6-Anilino-2-chloropyrazine.
Summary of Regioselective Reactions
The following table summarizes the typical conditions and outcomes for the regioselective functionalization of this compound.
Table 2: Overview of Key Regioselective Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Conditions | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | DME/H₂O, 85 °C | 6-Aryl-2-chloropyrazine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF or DMF, RT | 6-Alkynyl-2-chloropyrazine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu, Cs₂CO₃ | Toluene or Dioxane, 100 °C | 6-Amino-2-chloropyrazine |
Conclusion and Future Outlook
This compound is a quintessential example of a strategically designed building block that enables efficient and modular synthesis in drug discovery. Its well-defined reactivity profile, dominated by the preferential coupling at the C-I bond, provides chemists with a reliable platform for constructing libraries of complex pyrazine derivatives. The protocols detailed herein represent robust and reproducible methods for leveraging this reactivity in key C-C and C-N bond-forming reactions. The resulting 6-substituted-2-chloropyrazine intermediates are primed for further elaboration at the C2 position, opening a gateway to a vast chemical space of potential therapeutic agents, particularly in the realm of targeted cancer therapies and treatments for neurological disorders.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. 120531-35-3 | MFCD26516149 | this compound [aaronchem.com]
- 8. PubChemLite - this compound (C4H2ClIN2) [pubchemlite.lcsb.uni.lu]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-6-iodopyrazine
Welcome to the technical support center for 2-Chloro-6-iodopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this important heterocyclic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. However, based on common halogenation strategies for pyrazine rings, the primary impurities typically include:
-
Unreacted Starting Materials: Such as 2-chloropyrazine if the reaction is an iodination, or potentially 2,6-dichloropyrazine if it's a precursor.[1]
-
Di-substituted Byproducts: Over-iodination can lead to di-iodinated pyrazines. Conversely, if starting from a di-halogenated precursor, incomplete reaction can leave other halogenated species.
-
Isomeric Products: Depending on the directing effects of substituents and reaction control, iodination or chlorination might occur at other positions on the pyrazine ring, leading to structural isomers.
-
Hydrolysis/Degradation Products: Pyrazines, particularly halogenated ones, can be susceptible to hydrolysis or degradation, especially under harsh pH conditions or upon interaction with acidic media like standard silica gel.[2]
Q2: I have my crude reaction output. What is the very first analytical step I should take?
A2: Before attempting any large-scale purification, your first step should always be to perform Thin Layer Chromatography (TLC) analysis.[3] TLC is a rapid and inexpensive technique that provides critical information about your crude mixture:
-
Complexity: It shows you the number of different components in your mixture.
-
Polarity: It gives you a preliminary idea of the polarity of your target compound and impurities, which is essential for developing a column chromatography solvent system.
-
Feasibility of Purification: A clean TLC with well-separated spots suggests a straightforward purification, while a complex smear may indicate the need for multiple purification steps.
Q3: Which primary purification technique—column chromatography or recrystallization—should I try first?
A3: The choice depends on the physical state of your crude product and the information from your initial TLC analysis.
-
For Crude Solids: If your product is a solid and the TLC shows one major spot with minor, well-separated impurities, recrystallization is often the most efficient first choice.[2] It can rapidly yield highly pure material if a suitable solvent is found.
-
For Oils or Complex Solid Mixtures: If your product is an oil, or if the TLC shows multiple, closely-spaced spots, column chromatography is the more appropriate and powerful method.[1] It offers superior resolving power for separating compounds with similar polarities.
Q4: My this compound appears to be degrading during column chromatography, resulting in streaking on the TLC plate and low recovery. What's happening?
A4: This is a classic issue when purifying nitrogen-containing heterocycles like pyrazines or pyridines. The pyrazine nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2] This interaction can catalyze degradation or cause irreversible adsorption, leading to streaking and yield loss.
Solution: Neutralize the silica gel. Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% by volume).[2] Running the column with this neutralized silica and an eluent containing the same percentage of triethylamine will mitigate these acidic interactions.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method for your crude this compound.
Caption: Decision tree for purification method selection.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification.
Issue 1: Column Chromatography Problems
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC. | The mobile phase (eluent) polarity is incorrect. | If spots remain at the baseline (low Rf): The eluent is not polar enough. Increase polarity by adding more of the polar solvent (e.g., ethyl acetate).[4] If spots are near the solvent front (high Rf): The eluent is too polar. Decrease polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[4] Aim for a product Rf value of 0.3-0.4 for optimal separation. |
| Product co-elutes with an impurity. | The polarity of the product and impurity are very similar in the chosen solvent system. | Try a different solvent system (e.g., dichloromethane/methanol or toluene/acetone). A change in solvent can alter the selectivity of the separation. If that fails, consider an alternative stationary phase like alumina.[2] |
| Streaking of spots on TLC or column. | The compound is degrading on the acidic silica gel, or the sample was overloaded. | Use silica gel that has been neutralized with triethylamine (see FAQ Q4 and Protocol 2).[2] Ensure you are not loading too much crude material onto the column; a general rule is 1g of crude per 25-50g of silica. |
| Low recovery of product after column. | Product was lost during transfers, or some product was discarded in mixed fractions. The product may also be irreversibly adsorbed to the silica. | Carefully rinse all glassware with the solvent to recover adhered product. Analyze all collected fractions by TLC before combining to avoid discarding fractions containing your product.[4] Using neutralized silica can also improve recovery. |
Issue 2: Recrystallization Problems
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The melting point of the compound is depressed by impurities, or the boiling point of the solvent is higher than the compound's melting point. | The presence of significant impurities is the most likely cause. Pre-purify the material by column chromatography to remove the impurities that are inhibiting crystallization.[4] Alternatively, try a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not supersaturated. Either too much solvent was used, or the compound is very soluble even at low temperatures. | If too much solvent was used: Gently boil off some of the solvent to concentrate the solution and try cooling again. If solubility is high: Try adding a "poor" solvent (one in which the product is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then gently warm to clarify and cool again.[5] Scratching the inside of the flask with a glass rod can also initiate nucleation.[2] |
| Low recovery after recrystallization. | Too much solvent was used, or the solution was not cooled sufficiently. | Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[4] Ensure the flask is thoroughly cooled, preferably in an ice bath, for an adequate amount of time to maximize precipitation before filtration. |
| Crystals are still impure. | The chosen solvent does not effectively differentiate between the product and the impurity (i.e., the impurity has similar solubility). The cooling was too rapid, trapping impurities in the crystal lattice. | Perform solvent screening to find a better solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of purer, more ordered crystals. |
Data Presentation
Table 1: Common Impurities & Identification
| Potential Impurity | Expected Elution (Relative to Product) | Identification Method | Removal Strategy |
| 2,6-Dichloropyrazine | Earlier (less polar) | Compare retention time/Rf with a standard. Confirm by GC-MS (m/z ~148).[1] | Column Chromatography |
| 2-Chloropyrazine | Earlier (less polar) | Compare retention time/Rf with a standard. Confirm by GC-MS (m/z ~114).[6] | Column Chromatography |
| Di-iodinated Pyrazines | Later (more polar) | Check for masses corresponding to the addition of another iodine atom in MS. | Column Chromatography |
| Isomeric Byproducts | Varies (could be earlier or later) | Detailed analysis by ¹H and ¹³C NMR is required to identify structural isomers.[1] | Careful Column Chromatography, potentially with a different solvent system to improve selectivity. |
Table 2: Comparison of Primary Purification Techniques
| Technique | Typical Purity | Expected Yield | Pros | Cons |
| Column Chromatography | >99% | 50-80% | Highly effective for complex mixtures and closely related impurities; applicable to oils and solids.[4] | More time-consuming and labor-intensive; requires larger volumes of solvent; potential for product loss on the column.[4] |
| Recrystallization | >98% | 60-85% | Simple, fast, and can yield very pure material; cost-effective.[4] | Only works for solids; finding an optimal solvent can be time-consuming; significant product loss in the mother liquor is possible.[4] |
| Trituration with Solvent | >95% | 80-95% | Very simple and fast for removing highly soluble impurities.[4] | Not effective for impurities with solubility similar to the product; generally a pre-purification step. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes the use of a hexane/ethyl acetate solvent system, which is a common starting point for pyrazine derivatives.[2]
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal solvent system is one that moves your target compound to an Rf (retention factor) of approximately 0.3-0.4.[4]
-
-
Column Preparation (Neutralized Silica):
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase. A typical ratio is ~50g of silica per 1g of crude material.
-
Add triethylamine to the slurry to a final concentration of 0.5-1% by volume. Stir for 5 minutes.[2]
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column, followed by a thin layer of sand.[4]
-
Pour the silica slurry into the column. Gently tap the column to ensure the silica packs into a uniform bed without air bubbles.
-
Add another thin layer of sand on top of the packed silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample. Remove the solvent under reduced pressure (rotovap) until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column bed.
-
Wet Loading: Carefully apply the concentrated sample solution directly to the top of the silica bed using a pipette.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (containing 0.5-1% triethylamine) to the column.
-
Apply gentle pressure (if using flash chromatography) to begin eluting the compounds.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
-
Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate to monitor the separation.
-
Identify the fractions that contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Caption: Workflow for column chromatography purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid into several test tubes.
-
Add a small amount of a different test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water) to each tube.[4]
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Observe which solvent provides good crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent while stirring until the solid is just dissolved.[4] Adding too much solvent will reduce your final yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.[2] This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
-
References
Technical Support Center: 2-Chloro-6-iodopyrazine Reaction Byproducts and Removal
Welcome to the technical support guide for 2-chloro-6-iodopyrazine. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we will address common challenges, specifically focusing on the formation of byproducts in key cross-coupling reactions and providing practical strategies for their identification and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound, and why is byproduct formation a concern?
This compound is a valuable heterocyclic compound frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in oxidative addition to palladium(0), which is the first step in these catalytic cycles. This reactivity difference allows for selective coupling at the 6-position.
However, despite this selectivity, side reactions can occur, leading to the formation of byproducts that can complicate purification and reduce the yield of the desired product. Understanding and controlling these side reactions is crucial for efficient and clean synthesis.
Q2: I'm performing a Suzuki-Miyaura coupling with an arylboronic acid at the 6-position of this compound. What are the primary byproducts I should expect?
In a typical Suzuki-Miyaura coupling, you can anticipate the following major byproducts:
-
Homocoupling of the Boronic Acid: This results in a biaryl byproduct derived from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[1][2]
-
Dehalogenation (Proto-deiodination): The iodine atom is replaced by a hydrogen atom, yielding 2-chloropyrazine. This can occur through various pathways, including protonolysis of the organopalladium intermediate. Studies on other halopyrazoles have shown that iodo derivatives have a higher propensity for dehalogenation compared to their bromo and chloro counterparts in Suzuki-Miyaura reactions.[3][4][5][6]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of this compound in the final mixture.
Q3: How can I minimize the formation of these byproducts in my Suzuki-Miyaura reaction?
Minimizing byproduct formation is key to a successful reaction. Consider the following strategies:
-
Inert Atmosphere: Rigorously de-gas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels, which will suppress the homocoupling of the boronic acid.[1][2]
-
Choice of Palladium Source and Ligands: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes be advantageous over in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂), which can be a source of homocoupling.[7] Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.[7]
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to promote decomposition or other side reactions.[7][8]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote byproduct formation. Optimize the temperature to find a balance between reaction time and purity.[7]
Q4: What byproducts are common in Sonogashira and Buchwald-Hartwig reactions with this compound?
-
Sonogashira Coupling:
-
Alkyne Homocoupling (Glaser Coupling): This is a significant side reaction, especially when a copper(I) co-catalyst is used. It results in the formation of a di-alkyne byproduct. Running the reaction under copper-free conditions can mitigate this.
-
Dehalogenation: Similar to the Suzuki reaction, proto-deiodination can occur.[4][5]
-
-
Buchwald-Hartwig Amination:
-
Dehalogenation: Reduction of the C-I bond to C-H is a common side reaction.[4][5]
-
Hydrodehalogenation of the Aryl Amine Product: The desired product can sometimes undergo further reaction to remove the chlorine atom.
-
Formation of Palladium-Amine Complexes: The amine nucleophile can coordinate strongly to the palladium center, potentially deactivating the catalyst.[9]
-
Troubleshooting Guide
Issue 1: My HPLC analysis shows multiple unexpected peaks after a Suzuki-Miyaura coupling.
Symptoms: Your HPLC chromatogram displays peaks other than your starting material and desired product.
Possible Causes & Solutions:
| Potential Impurity | Expected Elution (Relative to Product) | Identification | Removal Strategy |
| Boronic Acid Homocoupling Product | Can vary depending on polarity | Compare retention time with a standard or identify by LC-MS. | Optimize reaction conditions to be strictly anaerobic.[1] Purify via column chromatography or recrystallization. |
| 2-Chloropyrazine (Dehalogenated Byproduct) | Earlier (less polar) | Compare retention time with a standard. Confirm by GC-MS. | Re-evaluate the base and solvent system. Purify via column chromatography.[10] |
| Unreacted this compound | Can vary depending on polarity | Compare retention time with a standard. | Increase reaction time, temperature, or catalyst loading. Purify via column chromatography. |
Issue 2: My NMR spectrum is complex and doesn't match the expected product.
Symptoms: The ¹H NMR spectrum shows more signals than anticipated, or the integration is incorrect.
Possible Causes & Solutions:
-
Presence of Symmetrical Byproducts: Symmetrical byproducts like the homocoupled boronic acid or 2-chloropyrazine will show simpler NMR spectra than the desired unsymmetrical product. Look for singlets in the aromatic region that do not correspond to your product.[10]
-
Incomplete Reaction: The presence of starting material signals will be evident.
-
Solution: Purify the crude material using column chromatography to isolate the desired product before re-analyzing by NMR.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a highly effective method for separating the desired product from both less polar and more polar impurities.[10]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Begin with 100% hexanes to elute very nonpolar impurities.
-
Gradually increase the proportion of ethyl acetate to elute the product and then more polar byproducts.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify the fractions containing the pure product.
-
Fraction Collection: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
If the crude product is a solid and the impurity profile is relatively simple, recrystallization can be an efficient purification method.[10]
-
Solvent Selection: The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[10]
-
Procedure (Example with Ethanol/Water): a. Dissolve the crude solid in a minimal amount of hot ethanol. b. While the solution is hot, add water dropwise until a slight cloudiness persists. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. e. Further cool in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[10]
Visualizing Reaction Pathways
Suzuki-Miyaura Coupling and Major Byproducts
Caption: Suzuki-Miyaura coupling of this compound and potential side products.
General Purification Workflow
Caption: A general workflow for the purification of products from cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Reactions with 2-Chloro-6-iodopyrazine
Welcome to the technical support resource for 2-Chloro-6-iodopyrazine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered when using this versatile heterocyclic building block. Here, we address frequently asked questions and provide detailed protocols in a structured, easy-to-navigate format.
Core Concept: The Power of Differential Reactivity
The synthetic utility of this compound stems from the significant difference in reactivity between its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.
-
Palladium-Catalyzed Cross-Coupling: The C-I bond is substantially weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst. This allows for highly regioselective functionalization at the 6-position under standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Cl bond can often be targeted subsequently using more forcing conditions or highly active catalyst systems.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it susceptible to SNAr.[2][3] In these reactions, the more electronegative chlorine atom typically makes the 2-position more electrophilic and thus more reactive towards nucleophilic attack, allowing for selective substitution at the C-Cl bond.[4]
Understanding this dichotomy is crucial for designing successful multi-step synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Storage, Handling, and Stability
Question: How should I properly store this compound to ensure its stability?
Answer: To maintain long-term stability and purity, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere like argon or nitrogen. For long-term storage, refrigeration (2-8 °C) or freezing (-20°C) in a dry environment is recommended.[5][6]
Question: My solid this compound has developed a yellow or brownish tint. Can I still use it?
Answer: Discoloration is a common sign of degradation, likely due to exposure to light, air, or moisture.[6] While it might still be usable for some robust reactions, its use is not recommended for sensitive or high-stakes experiments without prior purification (e.g., recrystallization or column chromatography). For best results and reproducibility, always use a pure, off-white starting material.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses issues common to Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Question: I am observing a complex mixture of products instead of selective coupling at the iodine position. What is happening?
Answer: This issue can arise from several factors:
-
Reaction Conditions are too Harsh: Excessively high temperatures or prolonged reaction times can begin to activate the C-Cl bond, leading to double-coupling or other side reactions.
-
Highly Active Catalyst System: Some modern, highly active palladium catalysts and ligands designed for activating aryl chlorides can blur the reactivity difference between the C-I and C-Cl bonds.
-
Contamination: Impurities in the starting material or reagents can lead to unexpected side reactions.
Solution: Start with milder conditions (e.g., lower temperature) to exclusively target the C-I bond. If you need to subsequently couple at the C-Cl position, do so in a separate step after the first coupling is complete and the product has been purified.
Question: My reaction mixture turned black, and I have low or no yield. What does this indicate?
Answer: The formation of a black precipitate is typically palladium black, which results from the decomposition of the catalytically active Pd(0) species.[7] This is a common failure mode in cross-coupling reactions.
Troubleshooting Steps:
-
Check Ligand Integrity: Ensure your phosphine-based ligand has not been oxidized. Use fresh ligands or store them under an inert atmosphere.
-
Ensure Anaerobic Conditions: Oxygen can degrade both the catalyst and the ligands. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon) and maintain a positive pressure of inert gas throughout the reaction.[8][9]
-
Evaluate Solvent Choice: Some solvents, like THF, can sometimes promote the formation of palladium black under certain conditions.[7] Consider switching to alternative solvents such as dioxane, DMF, or toluene.
-
Control the Temperature: Overheating can accelerate catalyst decomposition.
Troubleshooting Workflow: General Cross-Coupling Failure
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Reactions with 2-Chloro-6-iodopyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-6-iodopyrazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of achieving regioselectivity in your reactions. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your synthetic efforts are both efficient and successful.
Introduction: The Challenge of Regioselectivity with this compound
This compound is a valuable heterocyclic building block, offering two distinct reactive sites for functionalization. The inherent differences in the carbon-halogen bond strengths (C-I vs. C-Cl) provide a basis for selective reactions. However, achieving high regioselectivity can be challenging and is often highly dependent on the specific reaction type and conditions employed. This guide will demystify the factors governing selectivity and provide you with the tools to control the outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a mixture of products in my cross-coupling reaction with this compound?
Observing a mixture of mono-substituted (at either the 2- or 6-position) and di-substituted products is a common challenge. The primary reason for this lack of selectivity lies in the reaction conditions being too harsh or not sufficiently optimized to differentiate between the reactivity of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl, primarily due to the bond dissociation energies. However, factors like high temperatures, prolonged reaction times, or a highly active catalyst system can lead to the reaction proceeding at both positions.
Q2: Which position on this compound is generally more reactive in palladium-catalyzed cross-coupling reactions and why?
The C-6 position, bearing the iodine atom, is generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This is because the Carbon-Iodine bond is weaker than the Carbon-Chlorine bond, making it more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.
Q3: How can I selectively target the C-6 (iodo) position for functionalization?
To selectively functionalize the C-6 position, you should employ milder reaction conditions that favor the more reactive C-I bond. This typically involves:
-
Lower Reaction Temperatures: Start with room temperature or slightly elevated temperatures and monitor the reaction progress.
-
Shorter Reaction Times: Careful monitoring can prevent the reaction from proceeding to the less reactive C-Cl bond.
-
Choice of Catalyst: A less reactive palladium catalyst or a standard ligand system (e.g., Pd(PPh₃)₄) is often sufficient for selective coupling at the iodo position.
-
Stoichiometry: Use a controlled amount of your coupling partner (typically 1.0-1.2 equivalents) to favor mono-substitution.
Q4: Under what conditions will the C-2 (chloro) position react?
The C-2 position, bearing the chlorine atom, will typically react under more forcing conditions after the C-6 position has been functionalized. This can be achieved by:
-
Higher Reaction Temperatures: Increasing the temperature will provide the necessary activation energy for the stronger C-Cl bond to undergo oxidative addition.
-
Longer Reaction Times: Allowing the reaction to proceed for an extended period after the initial C-I coupling is complete.
-
More Active Catalyst Systems: Employing bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos) can enhance the reactivity of the palladium catalyst, enabling the cleavage of the C-Cl bond.
In some cases, catalyst-control can be used to selectively react at the C-Cl position even in the presence of a C-I bond, though this is less common and highly dependent on the specific ligand and substrate.
Q5: How does the pyrazine ring's electronics influence nucleophilic aromatic substitution (SNAr)?
The pyrazine ring is an electron-deficient heterocycle due to the presence of the two nitrogen atoms. This electron deficiency is most pronounced at the positions ortho and para to the nitrogens (the 2, 3, 5, and 6 positions). This makes the pyrazine ring susceptible to nucleophilic attack. In this compound, both the C-2 and C-6 positions are activated for SNAr. The relative reactivity will depend on the nature of the nucleophile and the reaction conditions. The presence of the electronegative halogens further enhances the electrophilicity of these positions.[1]
Troubleshooting Guide
Issue 1: My Suzuki-Miyaura coupling is not selective for the C-6 (iodo) position, and I'm getting a mixture of products.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction Temperature is Too High | Decrease the reaction temperature. Start at room temperature and gradually increase if no reaction is observed. | The energy difference for the oxidative addition at the C-I and C-Cl bonds is more easily overcome at higher temperatures, leading to a loss of selectivity. |
| Catalyst System is Too Active | Switch to a less active catalyst system. For example, if you are using a bulky biarylphosphine ligand, try a simpler phosphine like PPh₃ or a pre-catalyst like Pd(PPh₃)₄. | Highly active catalysts can readily cleave the stronger C-Cl bond, even under milder conditions. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and the desired mono-substituted product is formed. | Even at lower temperatures, extended reaction times can lead to the slow reaction of the less reactive C-Cl bond. |
| Incorrect Base | Use a milder base such as Na₂CO₃ or K₂CO₃. Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the reaction at the less reactive site. | The choice of base can influence the rate of transmetalation and the overall catalytic turnover, which can impact selectivity. |
Issue 2: My Sonogashira coupling is sluggish or fails to proceed selectively at the C-6 position.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Copper Co-catalyst Inhibition | Ensure your copper(I) source (e.g., CuI) is fresh and handled under an inert atmosphere. Consider a copper-free Sonogashira protocol if issues persist. | The formation of copper acetylides is crucial for the transmetalation step. Deactivated copper salts can hinder the reaction.[2][3] |
| Inappropriate Ligand | For selective C-I coupling, a monodentate ligand like PPh₃ with a catalyst like Pd(PPh₃)₄ is often effective. Avoid bulky or bidentate ligands which in some systems can alter selectivity.[4][5] | The ligand sphere around the palladium center plays a critical role in the oxidative addition and reductive elimination steps, thereby influencing regioselectivity. |
| Base Incompatibility | An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. Ensure the base is dry and of high purity. | The base is required to deprotonate the terminal alkyne, and its strength and steric bulk can affect the reaction rate. |
Issue 3: I am trying to perform a Buchwald-Hartwig amination, but I am seeing decomposition or low yield.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Base is Too Strong/Nucleophilic | Use a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS. | Strong, non-hindered bases can act as nucleophiles themselves, leading to side reactions with the electrophilic pyrazine ring.[6][7] |
| Ligand Choice is Not Optimal | Screen a range of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). | The choice of ligand is critical for promoting the reductive elimination of the C-N bond and preventing β-hydride elimination, a common side reaction.[8][9][10] |
| Oxygen Sensitivity | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly. | The Pd(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation and low yields. |
Issue 4: My nucleophilic aromatic substitution (SNAr) with an amine is not proceeding at the C-2 position.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Activation | If the reaction is sluggish, gentle heating may be required. Consider using a more polar aprotic solvent like DMSO or DMF to enhance the reaction rate. | SNAr reactions on electron-deficient heterocycles are generally favorable, but kinetics can be slow. Heating and polar solvents can accelerate the formation of the Meisenheimer complex intermediate.[11][12] |
| Nucleophile is Too Weak | If using a weakly nucleophilic amine, consider deprotonating it first with a non-nucleophilic base (e.g., NaH) to increase its nucleophilicity. | A more potent nucleophile will attack the electrophilic pyrazine ring more readily. |
| Competitive Reaction at C-6 | While SNAr can occur at either position, if you have already functionalized the C-6 position, the electronic nature of the new substituent could deactivate the C-2 position. If starting with this compound, the reaction may favor substitution of the iodide depending on the nucleophile and conditions. | The regioselectivity of SNAr is governed by the stability of the intermediate Meisenheimer complex. Both positions are activated, but subtle electronic and steric factors can favor one over the other. |
Experimental Protocols & Methodologies
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 (Iodo) Position
This protocol is designed to achieve selective arylation at the more reactive C-6 position of this compound.
Reaction Scheme:
Caption: Selective Suzuki-Miyaura coupling at the C-6 position.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-2 (Chloro) Position
This protocol assumes you have already functionalized the C-6 position and are now targeting the C-2 position.
Reaction Scheme:
Caption: Sequential Suzuki-Miyaura coupling at the C-2 position.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add the 2-chloro-6-arylpyrazine (1.0 eq.), the second arylboronic acid (1.5 eq.), and potassium phosphate (3.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture of dioxane and water (4:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. This reaction may require 12-24 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Selective Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
This protocol describes the substitution of the chlorine atom with an amine, a common transformation in medicinal chemistry. This can be performed on this compound, often leaving the iodo group intact for subsequent cross-coupling.
Reaction Scheme:
Caption: Selective nucleophilic aromatic substitution at the C-2 position.
Step-by-Step Methodology:
-
In a sealed tube, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMSO or N-methyl-2-pyrrolidone (NMP).
-
Add the desired amine (2.0-3.0 eq.). The amine can act as both the nucleophile and the base. Alternatively, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Summary of Regioselective Conditions
The following table provides a quick reference for selecting conditions to achieve the desired regioselectivity.
| Reaction Type | Target Position | Catalyst/Reagents | Solvent | Base | Temperature | Key Considerations |
| Suzuki-Miyaura | C-6 (Iodo) | Pd(PPh₃)₄ | DME/H₂O | Na₂CO₃, K₂CO₃ | 25-80 °C | Use mild conditions to avoid reacting the C-Cl bond. |
| Suzuki-Miyaura | C-2 (Chloro) | Pd(dppf)Cl₂, Pd/XPhos | Dioxane/H₂O, Toluene | K₃PO₄, Cs₂CO₃ | 100-120 °C | Requires more forcing conditions and a more active catalyst. |
| Sonogashira | C-6 (Iodo) | Pd(PPh₃)₂Cl₂ / CuI | THF, DMF | Et₃N, DIPA | 25-60 °C | Ensure high-purity CuI; consider copper-free conditions if issues arise. |
| Buchwald-Hartwig | C-6 (Iodo) | Pd₂(dba)₃ / Biaryl Ligand | Toluene, Dioxane | NaOtBu, LHMDS | 80-110 °C | Requires bulky ligands and a strong, non-nucleophilic base. |
| SNAr | C-2 (Chloro) | (No catalyst) | DMSO, NMP | Amine (excess) or DIPEA | 80-120 °C | Reaction rate is dependent on the nucleophilicity of the amine and temperature. |
Conclusion
Achieving high regioselectivity in reactions with this compound is a matter of understanding and controlling the fundamental principles of reactivity. By carefully selecting your reaction conditions—particularly the catalyst system, temperature, and reaction time—you can selectively functionalize either the more reactive C-I bond or the more robust C-Cl bond. This guide provides a starting point for your experimental design and a resource for troubleshooting common issues. Remember that optimization is often key to success, and we encourage you to use these protocols as a foundation for developing the ideal conditions for your specific substrates.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling of 2-Chloro-6-iodopyrazine
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the di-halogenated substrate, 2-Chloro-6-iodopyrazine. Our goal is to provide you with expert insights, actionable protocols, and robust troubleshooting advice to ensure the success and efficiency of your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding catalyst selection and reaction setup for achieving selective C-C bond formation.
Q1: I want to perform a Suzuki coupling on this compound. Which position will react first?
A1: The reaction will selectively occur at the 6-position (the C-I bond). The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes it far more susceptible to the initial, rate-determining oxidative addition step with a Pd(0) catalyst.[1][2][3] The general reactivity trend for halides in Suzuki couplings is I > Br > OTf >> Cl.[1] Under standard conditions, the C-Cl bond will remain intact.
Q2: What is the best "first-pass" catalyst system for selective coupling at the iodine position?
A2: For a reliable and selective mono-coupling at the C-I position, a standard, moderately active palladium catalyst system is recommended. These conditions are typically not harsh enough to activate the more robust C-Cl bond. A great starting point would be:
-
Palladium Precatalyst: Pd(PPh₃)₄ (0.5-2 mol%) or Pd(dppf)Cl₂ (0.5-2 mol%).
-
Base: A mild to moderate inorganic base such as Na₂CO₃ or K₂CO₃ (2-3 equivalents).
-
Solvent: A biphasic mixture like 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v).
These "classic" systems offer a good balance of reactivity for the C-I bond while minimizing side reactions.[4][5]
Q3: Is it possible to achieve coupling at the 2-position (the C-Cl bond) instead?
A3: Achieving selective coupling at the C-Cl bond in the presence of an iodine is exceptionally challenging and generally not feasible in a single step. However, if you wish to couple at the C-Cl bond after having already coupled at the C-I position, you will need to employ a more powerful catalyst system designed for activating inert C-Cl bonds. These systems typically feature bulky, electron-rich ligands that accelerate the oxidative addition step.[6][7][8] Examples include:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃).[7][8]
-
Base: A stronger base is often required, such as K₃PO₄ or Cs₂CO₃.[9]
-
Conditions: Higher temperatures (e.g., 80-110 °C) are typically necessary.
Q4: My boronic acid is complex and seems to be degrading. What's happening and how can I fix it?
A4: You are likely observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[10] This is often accelerated by strong bases and the presence of water. To mitigate this:
-
Switch to a milder base: Potassium fluoride (KF) is an excellent choice as it activates the boronic acid without being strongly basic, thereby reducing the rate of protodeboronation.[6][9][11]
-
Use anhydrous conditions: If possible, running the reaction under strictly anhydrous conditions (dry solvent, dry base) can prevent this water-mediated side reaction.[10]
-
Use a boronate ester: Pinacol boronate esters (Bpin) are often more stable than their corresponding boronic acids and can be a superior coupling partner in challenging cases.
Catalyst & Ligand Selection Guide
The choice of palladium catalyst and, more critically, the phosphine ligand, dictates the outcome of the reaction. The interplay between ligand electronics and sterics is key to controlling catalyst activity.
Table 1: Recommended Catalyst Systems for this compound
| Target Position | Reactivity Challenge | Recommended Pd Source | Recommended Ligand | Typical Base | Rationale & Comments |
| C-6 (Iodine) | Low (Facile) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | Na₂CO₃, K₂CO₃ | Standard, less electron-rich ligands provide sufficient activity for the C-I bond without activating the C-Cl bond. High selectivity is expected.[4] |
| C-2 (Chlorine) | High (Difficult) | Pd₂(dba)₃, Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃ | Requires highly active catalysts. Bulky, electron-rich ligands accelerate the slow oxidative addition at the C-Cl bond.[7][8] Note: This is for the second coupling step. |
Decision Workflow for Catalyst Selection
The following diagram outlines the logical path for selecting the appropriate catalytic system based on your synthetic goal.
Caption: Catalyst selection workflow for this compound.
Troubleshooting Guide
Even with optimized conditions, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
| Symptom | Probable Cause(s) | Recommended Solutions & Explanations |
| No reaction or very low conversion | 1. Inactive Catalyst: The Pd(0) active species has been oxidized or was not generated properly. | Solution: Ensure the reaction is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) to remove oxygen, which deactivates the catalyst.[10] If using a Pd(II) precatalyst, ensure conditions are sufficient for its in-situ reduction to Pd(0). Consider using a fresh bottle of catalyst and ligand. |
| 2. Impure Reagents: Water in solvents or impure starting materials can inhibit the reaction. | Solution: Use anhydrous solvents if the reaction is sensitive to water. Verify the purity of your halo-pyrazine and boronic acid/ester. | |
| 3. Incorrect Base/Solvent: The chosen base may be too weak or poorly soluble in the solvent system. | Solution: The base must facilitate transmetalation by forming the boronate "ate" complex.[9][12][13] If using K₃PO₄, ensure it is finely powdered. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[10] | |
| Significant Protodeboronation | 1. Boronic Acid Instability: The boronic acid is sensitive to the reaction conditions (hydrolysis). | Solution: Switch to milder, less aqueous conditions. Replace a strong base (like NaOH) with a weaker one (K₂CO₃ or KF).[10] Using anhydrous dioxane or THF with KF is an excellent strategy to prevent this side reaction.[11] |
| Formation of Biaryl Homocoupling Product | 1. Oxygen Contamination: O₂ can promote the oxidative homocoupling of the boronic acid. | Solution: This is a classic sign of inadequate degassing. Improve your inert atmosphere technique. Ensure all reagents and solvents are thoroughly deoxygenated before adding the catalyst.[10] |
| Formation of Di-substituted Product | 1. Reaction Conditions Too Harsh: The conditions are sufficiently forcing to activate the C-Cl bond after the C-I coupling has occurred. | Solution: Reduce the reaction temperature. Lower the catalyst loading. Switch to a less active catalyst system (e.g., move from a Buchwald ligand system to a PPh₃-based one). The goal is to find a kinetic window where C-I coupling is efficient but C-Cl activation is negligible. |
| Starting Halide is Consumed, but Product Yield is Low | 1. Dehalogenation: The halide is being replaced by a hydrogen atom. | Solution: This side reaction can occur, particularly with electron-deficient heterocycles. Ensure your boronic acid is of high quality and used in a slight excess (e.g., 1.1-1.2 equivalents). Sometimes, trace impurities can facilitate this pathway. Re-purifying the starting halide may help. |
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the C-6 (Iodine) Position
This protocol is optimized for high selectivity and yield for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂ (1 mol%)
-
K₂CO₃ (2.5 equiv, finely powdered)
-
1,4-Dioxane and H₂O (4:1 ratio, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Via syringe, add the degassed 1,4-Dioxane/H₂O solvent mixture. The final concentration should be approximately 0.1 M with respect to the pyrazine.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-Chloro-6-arylpyrazine product.
Workflow Diagram: Experimental Setup
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purifying Pyrazine Derivatives with Column Chromatography
Welcome to the technical support center for the column chromatography of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this important class of N-heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of pyrazine purification, empowering you to troubleshoot common issues and achieve high-purity fractions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazine Purification
This section addresses the foundational questions and common hurdles encountered when developing a purification method for pyrazine derivatives.
Q1: Why do my pyrazine derivatives show poor peak shape (tailing) on a standard silica gel column?
A1: Peak tailing is a frequent observation with pyrazine derivatives on silica gel and is primarily due to strong, non-ideal interactions between the basic nitrogen atoms of the pyrazine ring and the acidic silanol groups (Si-OH) on the silica surface. This interaction is a form of secondary retention mechanism, separate from the desired normal-phase partitioning, which leads to a slow release of the analyte from the stationary phase and results in asymmetric, tailing peaks.
-
Causality: The lone pair of electrons on the pyrazine nitrogens can form hydrogen bonds with the surface silanols. In acidic conditions, these nitrogens can become protonated, leading to even stronger ionic interactions with deprotonated silanol groups (siloxides).[1]
-
Solution: To mitigate this, you can:
-
Add a basic modifier to the mobile phase, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v). These modifiers compete with the pyrazine for binding to the acidic sites on the silica, effectively masking them and leading to more symmetrical peaks.
-
Use an alternative stationary phase with a less acidic surface, such as alumina or a bonded phase like amino-propyl or diol.[2]
-
Q2: I'm struggling to separate structurally similar pyrazine isomers. How can I improve the resolution?
A2: Separating isomers is a common challenge due to their similar physical properties. Improving resolution requires optimizing the selectivity of your chromatographic system, which is its ability to differentiate between the analytes.[2]
-
Mobile Phase Optimization:
-
Change Solvent Selectivity: Instead of just adjusting the solvent strength (e.g., the ratio of hexane to ethyl acetate), try a different solvent system altogether. For instance, replacing ethyl acetate with dichloromethane (DCM) or an ether (like MTBE or diethyl ether) can alter the specific interactions with your pyrazine isomers and improve separation.[3]
-
Employ a Shallow Gradient: A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, can effectively resolve closely eluting compounds.[4] This is often more effective than isocratic elution for complex mixtures.[5]
-
-
Stationary Phase Selection:
-
Increase Surface Area: Silica gels with a higher surface area can provide more interaction sites, potentially enhancing separation.[6]
-
Alternative Phases: Consider stationary phases that offer different interaction mechanisms. For instance, a cyano-bonded phase can provide dipole-dipole interactions, while a phenyl-bonded phase can offer π-π interactions, which may be beneficial for separating aromatic pyrazine derivatives.[7]
-
Q3: My pyrazine derivative is highly polar and either doesn't move from the baseline or streaks up the TLC plate. How should I approach its purification?
A3: Highly polar pyrazines present a challenge for traditional normal-phase chromatography.
-
For compounds stuck at the baseline (low Rf):
-
Increase Mobile Phase Polarity: A more polar mobile phase is needed. A common strategy is to add methanol to your eluent (e.g., a dichloromethane/methanol system). For very basic and polar compounds, a small amount of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH4OH in MeOH solution mixed with DCM) can be effective.[8]
-
-
For compounds that streak (high Rf even in non-polar solvents):
-
Dry Loading: The issue might be the solvent used to dissolve the sample for loading onto the column. If the sample is dissolved in a solvent significantly more polar than the mobile phase, it will not load in a tight band, leading to streaking.[9] The solution is to use a dry loading technique.
-
Section 2: Protocols and Methodologies
This section provides detailed, step-by-step protocols for key techniques in pyrazine purification.
Protocol 2.1: Dry Loading for Polar Pyrazine Derivatives
This technique is essential when your compound is not soluble in the initial, non-polar mobile phase, or when you need to use a strong solvent for dissolution.[10]
-
Dissolve the Sample: Completely dissolve your crude pyrazine derivative in a minimal amount of a volatile solvent (e.g., methanol, acetone, or dichloromethane).
-
Adsorb onto Silica: In a round-bottom flask, add silica gel (or an inert support like Celite® for acid-sensitive compounds) to the dissolved sample. A general rule is to use 2-3 times the mass of your crude sample.
-
Create a Slurry: Swirl the flask to create a uniform slurry, ensuring the entire sample is mixed with the silica.
-
Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. If the residue is oily, add more silica and repeat the evaporation.[10]
-
Load the Column: Carefully transfer the dry powder to the top of your pre-packed chromatography column.
-
Finalize Column Prep: Gently tap the column to settle the powder, add a protective layer of sand, and then slowly add your mobile phase to begin the elution.
Workflow 2.2: Developing a Gradient Elution Method
A systematic approach to developing a gradient method can save significant time and resources. A "scouting gradient" is an excellent starting point.[11][12]
-
Run a Scouting Gradient:
-
Column: A standard C18 column (for reversed-phase) or silica column (for normal-phase).
-
Mobile Phase A: A weak solvent (e.g., water with 0.1% formic acid for RP-HPLC, or hexane for normal-phase).
-
Mobile Phase B: A strong solvent (e.g., acetonitrile with 0.1% formic acid for RP-HPLC, or ethyl acetate for normal-phase).
-
Gradient: A broad linear gradient, such as 5% to 100% B over 20-30 minutes.[11]
-
-
Analyze the Results:
-
Identify the retention times of your target pyrazine and any major impurities.
-
Determine the approximate %B at which your compound of interest elutes.
-
-
Optimize the Gradient:
-
Initial %B: Set the starting %B to just below the elution %B of the first peak of interest.
-
Gradient Slope: If peaks are crowded, make the gradient shallower (increase the gradient time over the same %B range) in the region where your compound elutes.[4]
-
Final %B: The final %B should be sufficient to elute all components from the column.
-
-
Refine and Validate: Perform further fine-tuning of the gradient, flow rate, and temperature as needed to achieve optimal resolution.
Section 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems in pyrazine chromatography.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Resolution / Co-elution | 1. Inappropriate mobile phase selectivity. 2. Mobile phase is too strong. 3. Column overload. | 1. Change solvent system: Try a different solvent with different properties (e.g., DCM instead of Ethyl Acetate).[3] 2. Decrease mobile phase strength: Reduce the percentage of the more polar solvent. 3. Run a shallow gradient: This can improve separation of closely eluting compounds.[4] 4. Reduce sample load: Injecting too much sample leads to broad peaks.[13] |
| Peak Broadening | 1. Column degradation or void formation. 2. High "dead volume" in the system. 3. Sample solvent is too strong. 4. Secondary interactions with the stationary phase. | 1. Flush or replace the column: A back-flush may sometimes resolve blockages.[14] 2. Minimize tubing length and use smaller ID tubing: This reduces extra-column volume.[15] 3. Use dry loading or dissolve the sample in the mobile phase: This ensures the sample is introduced in a narrow band.[9][10] 4. Add a modifier to the mobile phase: For basic pyrazines on silica, add triethylamine (0.1-1%).[1] |
| Compound Stuck on Column | 1. Compound is too polar for the mobile phase. 2. Irreversible adsorption or decomposition on the stationary phase. | 1. Increase mobile phase polarity: Gradually increase the percentage of the strong solvent (e.g., methanol in DCM).[8] 2. Check compound stability: Run a 2D TLC to see if the compound degrades on silica.[8] 3. Switch to a more inert stationary phase: Consider alumina or a bonded phase like diol or amino.[2] |
| Inconsistent Retention Times | 1. Column not properly equilibrated. 2. Changes in mobile phase composition. 3. Fluctuations in temperature or flow rate. | 1. Ensure adequate equilibration: Flush the column with at least 10-20 column volumes of the initial mobile phase before each run. 2. Prepare fresh mobile phase daily: Solvent composition can change due to evaporation of more volatile components. 3. Use a column thermostat and a reliable pump: This ensures consistent operating conditions.[16] |
Section 4: Visualizations and Diagrams
Diagram 4.1: Logic for Stationary Phase Selection
Caption: Logic for selecting the appropriate stationary phase.
Diagram 4.2: Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor resolution.
References
- 1. welch-us.com [welch-us.com]
- 2. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 3. biotage.com [biotage.com]
- 4. mastelf.com [mastelf.com]
- 5. How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example [eureka.patsnap.com]
- 6. jasco.hu [jasco.hu]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 2-Chloro-6-iodopyrazine Derivatives
Welcome to the Technical Support Center for the purification of 2-Chloro-6-iodopyrazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of obtaining high-purity crystalline material. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to solve the unique challenges presented by these halogenated heterocycles.
Recrystallization is a powerful technique for the purification of solid organic compounds, including critical pharmaceutical intermediates.[1] The success of this technique hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For intermediates like this compound, achieving batch-to-batch consistency in purity and crystal form is paramount for the reliability of downstream processes and regulatory confidence.[2]
This guide is structured to address the practical issues you may encounter in the lab, moving from frequently asked questions to in-depth troubleshooting and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the recrystallization of this compound derivatives.
Q1: What are the key properties of this compound that influence solvent selection for recrystallization?
A1: The structure of this compound dictates its solubility and, consequently, the choice of recrystallization solvent. Key considerations include:
-
Polarity: The pyrazine ring, with its two nitrogen atoms, imparts a degree of polarity. The presence of a chloro and an iodo group further enhances the molecule's polarity through dipole-dipole interactions. This suggests that solvents of moderate to high polarity may be effective.
-
Hydrogen Bonding: While the pyrazine nitrogens are weak hydrogen bond acceptors, this interaction can influence solubility in protic solvents like alcohols.[3]
-
"Like Dissolves Like": This principle is a good starting point. Given the polar nature of the molecule, polar solvents are more likely to be suitable. However, the presence of the halogen atoms also introduces some nonpolar character.
Q2: What are some good starting solvents to screen for the recrystallization of this compound?
A2: A systematic screening of solvents is crucial. Based on the structure, the following single and mixed solvent systems are recommended for initial trials:
-
Alcohols (Methanol, Ethanol, Isopropanol): These are often good choices for polar heterocyclic compounds. For instance, 2-chloropyrazine is soluble in methanol.[4][5] A common technique for pyrazine derivatives is the use of aqueous ethanol.[6]
-
Esters (Ethyl Acetate): Ethyl acetate is a moderately polar solvent that can be effective.
-
Ketones (Acetone): Acetone is another polar solvent that can be a good candidate.
-
Aromatic Hydrocarbons (Toluene): While less polar, toluene can be effective for compounds that are not highly polar and may help in avoiding "oiling out."[7]
-
Mixed Solvent Systems: When a single solvent does not provide the ideal solubility profile, a mixed solvent system is often employed.[8] Common pairs include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexane[8]
-
Toluene/Hexane
-
Q3: My compound is not dissolving in any single solvent I've tried. What should I do?
A3: This is a common challenge. If a single solvent isn't working, a mixed-solvent system is the next logical step. The strategy is to find a solvent in which your compound is soluble (even at room temperature) and another in which it is insoluble (the anti-solvent). Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "bad" solvent until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the recrystallization of this compound derivatives and provides actionable solutions.
Problem 1: My compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of your compound may be lower than the boiling point of the solvent, causing it to separate as a liquid.[4][10] This is also more likely if the compound is significantly impure.[4]
-
Solution 1: Re-dissolve and Add More Solvent: Warm the solution to re-dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[4][10]
-
Solution 2: Slower Cooling: Insulate the flask to encourage slow cooling. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool. Very slow cooling favors the formation of crystals over oil.[4]
-
Solution 3: Change Solvents: Switch to a lower-boiling point solvent. If you are using a mixed solvent system, try altering the ratio of the solvents.
-
Solution 4: "Scratching": Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.[10]
Problem 2: No crystals are forming, even after the solution has cooled.
-
Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[4] The solution is not supersaturated, and therefore, the compound remains in solution.
-
Solution 1: Reduce the volume of the solvent by gentle heating or by using a rotary evaporator, then attempt the crystallization again.[4]
-
Possible Cause 2: The solution is supersaturated but requires a nucleation site.
-
Solution 2a: Seeding: If you have a pure crystal of your compound, add a tiny "seed crystal" to the solution to initiate crystallization.[4]
-
Solution 2b: Scratching: As mentioned above, scratching the inner surface of the flask can provide a surface for crystals to begin forming.[4]
-
Solution 2c: Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[4]
Problem 3: The crystal yield is very low.
-
Possible Cause: Too much solvent was used, and a significant portion of your compound remains in the mother liquor.[11]
-
Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.[12]
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution 2: Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration. The excess can be evaporated before cooling. Also, pre-heating the filtration apparatus can prevent cooling and premature crystallization.[10]
Problem 4: The crystals are colored, but the pure compound should be colorless.
-
Possible Cause: Colored impurities are co-precipitating with your product.
-
Solution 1: Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product.
-
Solution 2: Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.
-
Solution 3: Pre-purification: If impurities are present in high concentration, consider a preliminary purification step, such as column chromatography, before recrystallization.[13]
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound derivative and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a solvent in which the compound is insoluble dropwise until the solution becomes cloudy.[9]
-
Re-dissolution: Add a few drops of the first solvent (the "good" solvent) with heating until the solution becomes clear again.[9]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Methanol | 64.7 | 5.1 | 2-chloropyrazine is soluble in methanol.[4][5] |
| Ethanol | 78.4 | 4.3 | Often used with water for pyrazine derivatives.[6] |
| Isopropanol | 82.6 | 3.9 | A common choice for recrystallization. |
| Acetone | 56.0 | 5.1 | A polar solvent with a low boiling point. |
| Ethyl Acetate | 77.1 | 4.4 | Moderately polar, often used with hexane.[8] |
| Toluene | 110.6 | 2.4 | Can be effective for less polar compounds.[7] |
| Hexane | 68.0 | 0.1 | A non-polar solvent, often used as an anti-solvent. |
| Water | 100.0 | 10.2 | A highly polar solvent, good for highly polar derivatives. |
Visualizations
Caption: A step-by-step workflow for a typical recrystallization experiment.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 2-Chloropyrazine CAS#: 14508-49-7 [m.chemicalbook.com]
- 5. 2-Chloropyrazine | 14508-49-7 [chemicalbook.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. 2-Chloropyrazine | CDK | TargetMol [targetmol.com]
- 8. youtube.com [youtube.com]
- 9. WO2013044891A1 - METHOD OF PREPARATION OF ε-2,4,6,8,10,12-HEXANITRO-2,4,6,8,10,12-HEXAAZAISOWURTZITANE WITH REDUCED IMPACT SENSITIVITY - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-6-iodopyrazine and 2-Bromo-6-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Pyrazines, as privileged nitrogen-containing heterocycles, are central to the development of a myriad of therapeutic agents and functional materials.[1][2][3] The choice of starting materials for their elaboration is a critical decision that dictates synthetic efficiency, regioselectivity, and overall strategic success. This guide provides an in-depth, data-supported comparison of two key dihalopyrazine building blocks: 2-chloro-6-iodopyrazine and 2-bromo-6-chloropyrazine .
This analysis will delve into their comparative reactivity in three cornerstone transformation classes: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination) and nucleophilic aromatic substitution (SNAr). By understanding the inherent electronic and steric properties of these molecules, and examining relevant experimental data, researchers can make more informed decisions in their synthetic endeavors.
Theoretical Underpinnings: A Tale of Two Halogens
The reactivity of these dihalopyrazines is fundamentally governed by the nature of their carbon-halogen (C-X) bonds and the electron-deficient character of the pyrazine ring.
Cross-Coupling Reactions: The Dominance of the Weaker Bond
In palladium-catalyzed cross-coupling reactions, the universally accepted reactivity trend for aryl halides is I > Br > Cl >> F .[2][4][5] This trend is inversely correlated with the C-X bond dissociation energy. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C-X bond facilitates a more rapid oxidative addition, leading to faster reaction kinetics, often allowing for milder conditions and lower catalyst loadings.[6]
-
This compound : Possesses a highly reactive C-I bond and a less reactive C-Cl bond. This significant difference in reactivity is the cornerstone of its utility in sequential, site-selective functionalization.
-
2-Bromo-6-chloropyrazine : Features a C-Br bond, which is more reactive than the C-Cl bond, but significantly less so than a C-I bond. This still allows for regioselective reactions, but may require more forcing conditions to activate the C-Br bond compared to the C-I bond of its counterpart.
Nucleophilic Aromatic Substitution (SNAr): The Electronegativity Factor
Conversely, in nucleophilic aromatic substitution (SNAr), the reactivity trend is often inverted: F > Cl > Br > I .[2][7] The rate-determining step in SNAr is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[8][9] A more electronegative halogen polarizes the C-X bond more effectively, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stability of the leaving group has a lesser impact on the reaction rate in this mechanistic paradigm. The electron-deficient nature of the pyrazine ring inherently facilitates SNAr.[1]
-
This compound : The C-Cl bond is more susceptible to SNAr than the C-I bond.
-
2-Bromo-6-chloropyrazine : The C-Cl bond is more reactive towards nucleophiles than the C-Br bond.
Experimental Data & Performance Comparison
While direct, side-by-side comparative studies of this compound and 2-bromo-6-chloropyrazine are scarce, extensive data from analogous dihalo-N-heterocyclic systems, such as dihalopurines and dihalopyridines, provide compelling evidence for their expected reactivity profiles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. The differential reactivity of the halogens in the two target molecules allows for highly regioselective transformations.
Key Insights & Data:
A study on the Suzuki-Miyaura coupling of 2,6-dihalopurines, a close structural and electronic analogue of 2,6-dihalopyrazines, provides a clear precedent. The reaction of 9-benzyl-6-chloro-2-iodopurine with one equivalent of phenylboronic acid afforded selectively 9-benzyl-6-chloro-2-phenylpurine in 81% yield, demonstrating the preferential reactivity of the C-I bond.[10] In contrast, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid resulted in selective substitution at the C6 position, but this is due to the inherent higher reactivity of the C6 position in the purine system.[10][11] For pyrazines, where the 2 and 6 positions are electronically equivalent, the C-X bond strength is the determining factor.
| Substrate (Analogous) | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄, K₂CO₃ | Toluene-DMF, 100 °C, 24h | 9-Benzyl-6-chloro-2-phenylpurine | 81 | [10] |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄, K₂CO₃ | Toluene-DMF, 100 °C, 24h | 9-Benzyl-2-chloro-6-phenylpurine | 77 | [10] |
| 2,6-Dichloropyrazine | Various arylboronic acids | Pd(II) ONO pincer complexes | H₂O/Toluene | Mono-arylated pyrazine | Good to excellent | [8][12] |
-
This compound is the superior substrate for selective mono-functionalization. The high reactivity of the C-I bond allows for coupling under mild conditions, leaving the C-Cl bond intact for subsequent transformations.
-
2-Bromo-6-chloropyrazine will also undergo selective coupling at the C-Br position. However, more forcing conditions (higher temperatures, more active catalysts) may be required compared to the iodo-analogue, potentially leading to competitive reaction at the C-Cl site or decomposition.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup : In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and powdered K₂CO₃ (2.0 mmol).
-
Solvent Addition and Degassing : Add a mixture of 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction : Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-chloropyrazine.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki coupling, the reactivity is dictated by the C-X bond strength, making the C-I bond the preferred reaction site.
Key Insights & Data:
Studies on the iterative Sonogashira coupling of 5-bromo-2-iodopyrazine demonstrate the principle of selective reaction at the more reactive C-I bond, followed by a subsequent coupling at the C-Br bond under different conditions.[13] This provides a strong basis for predicting the behavior of this compound. For 2-bromo-6-chloropyrazine, selective alkynylation at the C-Br position is expected, although it will likely require more forcing conditions than for the iodo-analogue. A study on 3,5-dibromo-2,6-dichloropyridine showed that Sonogashira coupling occurs selectively at the more reactive bromo positions.[12][14]
| Reactivity Comparison | This compound | 2-Bromo-6-chloropyrazine |
| Reaction Site | C-I bond reacts selectively | C-Br bond reacts selectively |
| Relative Rate | Faster | Slower |
| Typical Conditions | Pd/Cu catalysis, mild base (e.g., Et₃N), often at room temperature to moderate heat | Pd/Cu catalysis, stronger base, may require elevated temperatures |
-
This compound is highly advantageous for selective alkynylation. The reaction can be performed under mild conditions, ensuring high selectivity for the C-I position.
-
2-Bromo-6-chloropyrazine is a viable substrate, but the higher C-Br bond strength necessitates more forcing conditions, which could impact the stability of sensitive functional groups on the coupling partners.
Experimental Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chloropyrazine
-
Reaction Setup : To a Schlenk flask under an argon atmosphere, add 2-bromo-6-chloropyrazine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition : Add anhydrous THF (10 mL) and triethylamine (3.0 mmol). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition : Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction : Heat the reaction mixture to 60 °C and stir for 6-18 hours, monitoring completion by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the residue by flash column chromatography to afford the 2-alkynyl-6-chloropyrazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9][15] The reactivity trend follows that of other palladium-catalyzed cross-coupling reactions (I > Br > Cl).[2]
Key Insights & Data:
While direct comparative data for the two target pyrazines is limited, protocols for the Buchwald-Hartwig amination of 2-bromopyridines and related heterocycles are well-established, typically requiring a palladium catalyst with a specialized ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu).[16][17][18] It is expected that this compound would react selectively at the C-I position under milder conditions than those required for the amination of the C-Br bond in 2-bromo-6-chloropyrazine. The amination of chloropyrazines is also possible but generally requires more active catalyst systems.[13]
| Reactivity Comparison | This compound | 2-Bromo-6-chloropyrazine |
| Reaction Site | C-I bond reacts selectively | C-Br bond reacts selectively |
| Catalyst System | Standard Pd catalysts (e.g., Pd₂(dba)₃/BINAP) are effective. | Often requires more electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos). |
| Typical Conditions | Moderate temperatures (e.g., 80-100 °C). | Higher temperatures (e.g., 100-120 °C) may be needed. |
-
This compound offers a significant reactivity advantage, allowing for selective C-N bond formation at the C-I position under relatively standard Buchwald-Hartwig conditions.
-
2-Bromo-6-chloropyrazine is a competent substrate for selective amination at the C-Br position, but may necessitate the use of more advanced, and often more expensive, catalyst systems and higher temperatures to achieve comparable efficiency.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr, the higher electronegativity of chlorine compared to iodine and bromine makes the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to nucleophilic attack.
Key Insights & Data:
In electron-deficient systems like pyrazines, the rate-determining step is typically the formation of the Meisenheimer complex.[7][10] Therefore, the reactivity is expected to be Cl > Br > I . This allows for the selective displacement of the chlorine atom in the presence of a bromine or iodine atom, a reactivity pattern that is orthogonal to that observed in palladium-catalyzed cross-coupling.
-
In both This compound and 2-bromo-6-chloropyrazine , the chlorine atom is the preferred site for nucleophilic attack by common nucleophiles such as alkoxides or amines under thermal SNAr conditions. This provides a powerful synthetic strategy for introducing N- and O-based substituents, complementing the C-C and C-N bond formations possible via cross-coupling at the iodo or bromo positions.
Experimental Protocol: Selective SNAr on 2-Bromo-6-chloropyrazine
-
Reaction Setup : In a sealed tube, dissolve 2-bromo-6-chloropyrazine (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous DMSO (5 mL).
-
Base Addition : Add a non-nucleophilic base such as K₂CO₃ (2.0 mmol).
-
Reaction : Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Work-up : Cool the reaction to room temperature, pour into water (50 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 2-amino-6-bromopyrazine.
Summary and Strategic Recommendations
The choice between this compound and 2-bromo-6-chloropyrazine is a strategic one, dependent on the desired synthetic outcome and the reaction type to be employed.
| Reaction Type | More Reactive Substrate | Key Advantages & Considerations |
| Suzuki-Miyaura Coupling | This compound | Highly selective for C-I bond; milder conditions; preserves C-Cl for further chemistry. |
| Sonogashira Coupling | This compound | High reactivity and selectivity for C-I; often proceeds at lower temperatures. |
| Buchwald-Hartwig Amination | This compound | More facile oxidative addition at C-I; broader range of applicable catalyst systems. |
| Nucleophilic Aromatic Sub. | Both (at C-Cl) | Both substrates react selectively at the C-Cl position, offering an orthogonal functionalization strategy to cross-coupling. |
Field-Proven Insights:
-
For sequential, multi-component syntheses , this compound is the superior building block. Its pronounced reactivity differential allows for a reliable and predictable functionalization sequence: first, a palladium-catalyzed cross-coupling at the C-I position, followed by either a second cross-coupling or an SNAr at the C-Cl position.
-
2-bromo-6-chloropyrazine is a more cost-effective, yet still highly valuable, alternative for selective functionalization. While requiring more optimized and sometimes more forceful conditions for cross-coupling at the C-Br bond, it offers the same orthogonal reactivity for SNAr at the C-Cl position.
-
Catalyst selection is critical . For the less reactive C-Br and C-Cl bonds, particularly in Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often essential to achieve high yields.[19]
By leveraging the distinct reactivity profiles of these two versatile building blocks, researchers can design more efficient, selective, and robust synthetic routes to novel pyrazine-containing molecules, accelerating the pace of discovery in medicinal chemistry and materials science.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. A Synthesis of Symmetrical and Unsymmetrical Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2-Chloro-6-iodopyrazine: Unlocking Sequential Functionalization in Drug Discovery
For researchers and medicinal chemists, the pyrazine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Dihalogenated pyrazines, in particular, serve as versatile building blocks, offering two reactive handles for the strategic introduction of molecular complexity. However, not all dihalopyrazines are created equal. This guide provides an in-depth comparison of 2-Chloro-6-iodopyrazine against its symmetric counterparts (e.g., 2,6-dichloropyrazine and 2,6-dibromopyrazine), demonstrating its superior utility for controlled, sequential cross-coupling reactions—a cornerstone of modern drug development.
The key to unlocking the synthetic potential of this compound lies in the profound difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This guide will explore the fundamental principles governing this differential reactivity and provide supporting experimental data and protocols for key palladium-catalyzed transformations.
The Principle of Differential Reactivity: A Tale of Two Halogens
The efficacy of palladium-catalyzed cross-coupling reactions is fundamentally tied to the ease of the oxidative addition step, where the C-X (X = Halogen) bond of the substrate is cleaved and adds to the Pd(0) catalyst. The rate of this step is inversely correlated with the carbon-halogen bond dissociation energy.[3][4]
The established reactivity trend for halogens in these reactions is: I > Br > Cl > F .[4][5]
-
Carbon-Iodine (C-I) Bond: This is the weakest and most polarizable of the carbon-halogen bonds (excluding astatine). This weakness facilitates a rapid oxidative addition to the palladium catalyst, allowing reactions to proceed under mild conditions (e.g., lower temperatures, shorter reaction times).[5][6]
-
Carbon-Chlorine (C-Cl) Bond: This bond is significantly stronger and less reactive. Consequently, cleaving the C-Cl bond via oxidative addition typically requires more forcing conditions—higher temperatures, longer reaction times, and often more specialized, electron-rich, and bulky phosphine ligands.[7][8]
This reactivity gap is not a limitation but a powerful synthetic tool. It allows for the selective functionalization of the C-I bond on this compound while leaving the C-Cl bond untouched, ready for a subsequent, different transformation. This unlocks a modular approach to building complex, unsymmetrically substituted pyrazines that is difficult to achieve with symmetric dihalopyrazines.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to HPLC and GC-MS for the Analysis of 2-Chloro-6-iodopyrazine Reactions
Introduction: The Strategic Importance of 2-Chloro-6-iodopyrazine in Drug Discovery
This compound is a trifunctional heterocyclic building block of immense value in medicinal chemistry and drug development.[1] Its strategic importance stems from the differential reactivity of its halogen substituents. The iodine atom at the 6-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) than the chlorine atom at the 2-position.[2][3] This predictable regioselectivity allows for a modular and sequential approach to synthesizing complex, multi-substituted pyrazine derivatives, which are core scaffolds in numerous biologically active molecules and approved drugs.[2][4]
Given that the progress of these critical coupling reactions dictates yield, purity, and the overall success of a synthetic campaign, robust and reliable analytical monitoring is not just a quality control step—it is an indispensable part of the development process. This guide provides a comparative analysis of the two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for monitoring these reactions, assessing purity, and identifying byproducts.
The Analytical Dichotomy: Volatility vs. Polarity
The choice between GC-MS and HPLC for analyzing the reactions of this compound is fundamentally dictated by the physicochemical properties of the analytes in the reaction mixture. This includes the starting material, intermediates, the final product, and any impurities. The key differentiating factors are volatility, thermal stability, and polarity.[5]
-
This compound (Starting Material): This compound is relatively volatile and thermally stable, making it a suitable candidate for GC-MS analysis.
-
Reaction Products (e.g., from Suzuki or Buchwald-Hartwig couplings): These products are typically larger, less volatile, and more polar than the starting material. They are often thermally labile and may decompose at the high temperatures required for GC analysis.[5] This makes HPLC the preferred method for monitoring the appearance of products and the disappearance of the starting material in a single run.
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.
Caption: Method selection workflow based on analyte properties.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Analysis of Volatile Species
GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[6] For the analysis of this compound, it excels at confirming the identity of the starting material and detecting volatile impurities or byproducts.
Principle of Operation: The causality behind its effectiveness lies in partitioning the analyte between a gaseous mobile phase (typically Helium) and a liquid or polymer stationary phase within a long capillary column. Separation is based on boiling point and affinity for the stationary phase. The mass spectrometer then bombards the eluted compounds with electrons (Electron Ionization - EI), causing predictable fragmentation. This fragmentation pattern, or "mass spectrum," serves as a chemical fingerprint, allowing for unambiguous identification through library matching.[5][7]
Typical GC-MS Workflow:
References
A Senior Scientist's Guide to NMR Characterization of 2-Chloro-6-iodopyrazine Derivatives
Introduction: The Versatility of a Privileged Scaffold
2-Chloro-6-iodopyrazine is a cornerstone building block for researchers in drug development and materials science. Its differentially reactive halogen atoms—the iodine atom's susceptibility to palladium-catalyzed cross-coupling and the chlorine atom's reactivity in nucleophilic aromatic substitution (SNAr)—provide a powerful platform for constructing complex molecular architectures. However, the successful synthesis of novel derivatives is only half the battle; unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) characterization strategies for products derived from this versatile pyrazine scaffold, grounded in practical, field-proven insights. We will explore how NMR spectroscopy serves as the ultimate arbiter of structure, from simple cross-couplings to more complex substitutions.
The Foundational Spectrum: Understanding the Starting Material
Before delving into reaction products, a clear understanding of the starting material's NMR fingerprint is essential. The this compound core features two aromatic protons. Due to the molecule's symmetry and the minimal meta-coupling across the two nitrogen atoms, these protons (H-3 and H-5) typically appear as sharp singlets in the ¹H NMR spectrum. The electron-withdrawing nature of the pyrazine nitrogens and the halogens deshields these protons, placing their signals in the downfield region, often around 8.5-8.7 ppm.
Comparative Analysis: NMR Fingerprints of Common Reaction Products
The true diagnostic power of NMR becomes evident when we compare the spectra of products from different synthetic transformations. The regioselectivity of the reaction dictates a predictable set of changes in the NMR spectrum, providing a clear roadmap for structural elucidation.
Scenario A: C-C Bond Formation at the 6-Position (Suzuki and Sonogashira Couplings)
Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are workhorse methods for installing new carbon-carbon bonds, selectively targeting the more reactive C-I bond.
Causality of Spectral Changes: The primary indicator of a successful coupling at the 6-position is the disappearance of one of the pyrazine proton signals and the appearance of new signals corresponding to the introduced moiety (e.g., an aryl group or an alkyne). Critically, the symmetry of the pyrazine ring is broken. The remaining pyrazine protons at H-3 and H-5 are no longer chemically equivalent and will now appear as two distinct signals, typically as doublets due to ortho-coupling, a key diagnostic feature.
Data Comparison:
| Compound Type | Pyrazine ¹H Signals (δ, ppm) | Pyrazine ¹³C Signals (δ, ppm) | Key Diagnostic Features |
| Starting Material (this compound) | ~8.65 (s, 1H), ~8.55 (s, 1H) | ~152 (C-Cl), ~145 (CH), ~143 (CH), ~120 (C-I) | Two sharp singlets for pyrazine protons. |
| Suzuki Product (e.g., 2-Chloro-6-phenylpyrazine) | ~9.0 (d, 1H), ~8.8 (d, 1H) | ~158 (C-Ar), ~151 (C-Cl), ~144 (CH), ~142 (CH) | Appearance of two doublets for pyrazine protons; Signals for the new aryl group (~7.5-8.1 ppm).[1][2] |
| Sonogashira Product (e.g., 2-Chloro-6-(phenylethynyl)pyrazine) | ~8.7 (d, 1H), ~8.6 (d, 1H) | ~151 (C-Cl), ~146 (CH), ~145 (CH), ~138 (C-alkyne) | Appearance of two doublets; Characteristic alkyne carbons (~90 and ~85 ppm) in ¹³C NMR.[3][4] |
Scenario B: C-N Bond Formation at the 6-Position (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination provides a powerful route to aryl amines.[5][6] Similar to C-C couplings, this reaction targets the C-I bond, leading to predictable spectral shifts.
Causality of Spectral Changes: Upon replacing iodine with a nitrogen substituent, the electronic environment of the pyrazine ring is significantly altered. An amine group is electron-donating through resonance, which tends to shield the pyrazine protons, causing an upfield shift compared to the starting material or even C-C coupled products. The N-H proton of the amine will often appear as a broad singlet, and its integration value is a key confirmation point.
Data Comparison:
| Compound Type | Pyrazine ¹H Signals (δ, ppm) | Pyrazine ¹³C Signals (δ, ppm) | Key Diagnostic Features |
| Buchwald-Hartwig Product (e.g., 2-Chloro-6-(phenylamino)pyrazine) | ~8.4 (d, 1H), ~8.2 (d, 1H) | ~155 (C-NHR), ~150 (C-Cl), ~138 (CH), ~135 (CH) | Upfield shift of pyrazine doublets; Appearance of a broad N-H signal; Signals for the amine substituent.[7] |
Scenario C: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
Under appropriate conditions (e.g., a strong nucleophile and/or heat), substitution can occur at the C-Cl position. The pyrazine ring's nitrogen atoms activate the halide for this type of substitution.[8][9]
Causality of Spectral Changes: An SNAr reaction at the 2-position while leaving the iodo-group intact results in a different set of spectral changes. The chemical shifts of the pyrazine protons will be influenced by the new nucleophile. For example, replacing chlorine with an oxygen or sulfur nucleophile will induce a significant shift. The key is that the substitution pattern is different, and this will be reflected in 2D NMR correlations.
Data Comparison:
| Compound Type | Pyrazine ¹H Signals (δ, ppm) | Pyrazine ¹³C Signals (δ, ppm) | Key Diagnostic Features |
| SNAr Product (e.g., 2-Iodo-6-phenoxypyrazine) | ~8.3 (d, 1H), ~8.1 (d, 1H) | ~162 (C-OAr), ~142 (CH), ~139 (CH), ~118 (C-I) | Pyrazine protons appear as two doublets; Absence of the C-Cl signal (~151 ppm) and appearance of a new C-O signal (~162 ppm).[10][11] |
Workflow for Structural Confirmation
A robust characterization workflow ensures accuracy and prevents misinterpretation. This involves a logical progression from simple 1D experiments to more complex 2D techniques when necessary.
Caption: Logical workflow for NMR-based structural confirmation.
Advanced Characterization: The Power of 2D NMR
When 1D spectra are insufficient for unambiguous assignment, for instance, in cases of complex substitution patterns or unexpected rearrangements, 2D NMR techniques are indispensable.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the gold standard for identifying which proton is attached to which carbon.[14][15] It provides a direct one-bond ¹H-¹³C correlation map. For a substituted pyrazine, an HSQC spectrum will definitively link the pyrazine proton signals observed in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons.[14][16] This is exceptionally powerful for piecing together the molecular skeleton. For example, an HMBC spectrum can show a correlation from a pyrazine proton to the carbon atom of the newly introduced substituent, unequivocally proving the site of reaction.
Caption: Key HMBC correlations confirming connectivity.
Experimental Protocols
Reproducible and high-quality data are contingent on meticulous experimental practice.
Protocol 1: Standard Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR, or 15-30 mg for ¹³C and 2D NMR experiments, into a clean, dry vial.[17][18]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent fully dissolves the sample and does not have residual peaks that overlap with key signals.
-
Dissolution & Transfer: Gently swirl or vortex the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[18]
-
Capping & Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the tube before insertion into the spectrometer.[19]
Protocol 2: Data Acquisition Parameters (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.[19][20]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Number of Scans: 16-64, ensuring adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Number of Scans: 1024-4096, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[20]
Conclusion
The NMR characterization of derivatives from this compound is a systematic process of comparative analysis. By understanding the foundational spectrum of the starting material and predicting the electronic consequences of substitution at either the C-I or C-Cl position, researchers can confidently interpret ¹H and ¹³C NMR spectra. Key diagnostic markers, such as the transition from singlets to doublets for the pyrazine protons and the characteristic chemical shifts of new functional groups, provide the primary evidence of a successful transformation. When ambiguity arises, a logical progression to 2D techniques like HSQC and HMBC offers an irrefutable level of structural detail, ensuring the scientific integrity of the reported findings.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. epfl.ch [epfl.ch]
- 13. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalysis for the Selective Functionalization of 2-Chloro-6-iodopyrazine
Introduction: The Strategic Value of 2-Chloro-6-iodopyrazine in Synthesis
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are privileged scaffolds. Among these, the pyrazine core is a recurring motif in numerous biologically active compounds. The synthetic utility of a pyrazine-based starting material is dramatically enhanced when it possesses multiple, differentially reactive functionalization handles. This compound is a prime example of such a versatile building block.
The significant difference in bond dissociation energies between the C(sp²)-I and C(sp²)-Cl bonds is the cornerstone of its synthetic utility. The C-I bond is considerably weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst. This intrinsic reactivity difference allows for highly selective, sequential cross-coupling reactions, enabling the introduction of diverse substituents at the 6-position while preserving the chlorine atom for a subsequent, more mechanistically demanding transformation.
This guide provides a comparative analysis of various palladium catalyst systems for the selective coupling at the C-I position of this compound. We will delve into the mechanistic rationale behind catalyst selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by comparative data and detailed experimental protocols.
The Decisive First Step: Understanding Chemoselectivity
The success of any sequential functionalization strategy hinges on the predictable and high-yielding transformation at the more reactive site. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the organohalide to the Pd(0) center. The relative rates for this step generally follow the trend I > Br > OTf >> Cl.[1][2] This inherent reactivity difference makes the selective coupling at the C-I bond of this compound a thermodynamically and kinetically favored process. The challenge, therefore, lies not in achieving selectivity, but in choosing a catalyst system that maximizes efficiency, yield, and substrate scope under the mildest possible conditions to avoid any competing reaction at the C-Cl bond.
Comparative Analysis of Palladium Catalysts for C-I Bond Coupling
We will now examine the performance of several common palladium catalysts across three major classes of cross-coupling reactions. The data presented is synthesized from multiple sources to provide a comparative overview.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for creating biaryl and vinyl-aryl structures.[3] The choice of ligand and base is critical for an efficient catalytic cycle.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 | The "classic" catalyst. PPh₃ is a relatively electron-poor, moderately bulky ligand that effectively stabilizes the Pd(0) species. This system is reliable for reactive C-I bonds but may require elevated temperatures.[4] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 8 | ~90-98 | The dppf ligand's wide bite angle and electron-donating properties facilitate both oxidative addition and the final reductive elimination step, often leading to faster reactions and higher yields.[5][6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT - 50 | 2-6 | >95 | Buchwald's dialkylbiarylphosphine ligands like SPhos are extremely electron-rich and sterically hindered, creating highly active catalysts that can operate at lower temperatures.[7] This is ideal for sensitive substrates, though care must be taken to ensure conditions remain mild enough to prevent C-Cl activation. |
| **Ligand-Free (Pd(OAc)₂) ** | K₂CO₃ | H₂O | RT | 1-3 | ~90-97 | Under specific aqueous conditions, "ligand-free" systems can be highly effective. The active catalyst may be stabilized by the solvent or form nanoparticles.[8] This offers a cost-effective and simplified procedure. |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction provides a powerful method for installing terminal alkynes, a valuable functional group in medicinal chemistry. This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[9][10]
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Causality | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 1-2 | ~90-97 | This is the most common and highly effective system. The palladium complex facilitates the oxidative addition and reductive elimination, while the copper(I) co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[11] | | Pd(PPh₃)₄ | CuI | Et₃N / DMF | RT | 2-4 | ~85-95 | Also a viable option, though it requires the in-situ generation of the active Pd(0) species from the Pd(II) precursor in the Pd(PPh₃)₂Cl₂ system. The choice between them is often one of convenience and lab availability.[12] | | Copper-Free System | None | Pyrrolidine | THF | 65 | 12 | ~70-85 | While the copper co-catalyst is highly effective, it can promote undesirable alkyne homocoupling (Glaser coupling). Copper-free protocols avoid this side reaction but typically require higher temperatures and stronger bases.[13] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
Forming C-N bonds via palladium catalysis has revolutionized access to anilines and their derivatives. Catalyst selection is paramount, as the ligands must facilitate the coupling of amines without being deactivated by them.[14]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-18 | ~80-90 | The large bite angle of the Xantphos ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling. This system is broadly applicable but requires elevated temperatures. |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 10-16 | ~85-95 | BINAP is another classic bidentate phosphine ligand. The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical to deprotonate the amine and facilitate its entry into the catalytic cycle. |
| Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-AmylOH | 110 | 4-8 | >95 | Modern, highly specialized dialkylbiarylphosphine ligands like BrettPhos are designed for maximum activity. They create a sterically congested palladium center that accelerates reductive elimination, allowing for the coupling of a very broad range of amines and aryl halides. |
Mechanistic Underpinnings: Visualizing the Catalytic Cycles
A deep understanding of the reaction mechanism allows for rational troubleshooting and optimization. While nuances exist for each reaction, the core catalytic cycles share three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Catalytic Cycle
The cycle begins with the oxidative addition of this compound to a Pd(0) complex. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center in the transmetalation step. The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst.[2][15]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected cycles. The palladium cycle mirrors the Suzuki reaction. In parallel, the copper cycle activates the terminal alkyne to form a copper(I) acetylide, which acts as the active transmetalating agent to the palladium center.[10]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Field-Proven Experimental Protocols
The following protocols are representative procedures for the selective functionalization of this compound at the C-6 position.
Protocol 1: Selective Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 254.4 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 24.5 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial, magnetic stirrer, condenser, inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and cesium carbonate.
-
Catalyst Addition: Add the PdCl₂(dppf) catalyst to the flask.
-
Solvent Addition: Add 1,4-dioxane and water.
-
Inerting: Seal the flask with a septum, and degas the mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with argon.
-
Reaction: Place the flask under a positive pressure of argon and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 8-12 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-chloro-6-(4-methoxyphenyl)pyrazine.
Protocol 2: Selective Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI
This protocol details the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 254.4 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14.0 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask or similar sealed reaction vessel, magnetic stirrer, inert atmosphere setup.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Stir for 5 minutes to dissolve the catalysts. Add this compound, followed by the dropwise addition of phenylacetylene.
-
Inerting: Ensure the vessel remains sealed under a positive pressure of argon.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and should be monitored by TLC or LC-MS (often complete within 1-3 hours).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and filter through a short plug of celite to remove catalyst residues. Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 2-chloro-6-(phenylethynyl)pyrazine.
References
- 1. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of C-Cl vs. C-I Bonds in 2-Chloro-6-iodopyrazine for Selective Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal chemistry and drug development, pyrazine scaffolds are of paramount importance, frequently appearing as key pharmacophores in a multitude of clinically successful drugs. The ability to selectively functionalize these heterocyclic cores is crucial for generating molecular diversity and optimizing pharmacological profiles. 2-Chloro-6-iodopyrazine stands out as a particularly versatile building block, offering two distinct reactive sites for derivatization. This guide provides an in-depth comparison of the reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds in this molecule, with a focus on leveraging their differential reactivity in palladium-catalyzed cross-coupling reactions. Through an exploration of fundamental principles and supporting experimental data, we will elucidate the strategies for achieving selective functionalization, a cornerstone of efficient and targeted synthesis.
The Decisive Factor: Bond Dissociation Energy and Oxidative Addition
The selective functionalization of this compound hinges on the inherent differences in the bond strengths of the C-Cl and C-I bonds. The bond dissociation energy (BDE) is a critical parameter that dictates the ease with which a bond can be cleaved.[1] For aryl halides, the general trend for C-X BDE is Ar-F > Ar-Cl > Ar-Br > Ar-I.[1] This trend is a direct consequence of the orbital overlap between the carbon and the halogen atom; the larger iodine atom has a more diffuse orbital, leading to a weaker and longer bond compared to the smaller and more electronegative chlorine atom.[2]
This difference in bond strength has profound implications for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. The catalytic cycle of these reactions is typically initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4] This step, often the rate-determining step, involves the cleavage of the carbon-halogen bond.[3][5] Due to its lower bond dissociation energy, the C-I bond is significantly more susceptible to oxidative addition than the C-Cl bond.[1][6] This disparity in reactivity forms the basis for the selective functionalization of this compound. The general reactivity order for aryl halides in these reactions is R-I > R-OTf > R-Br >> R-Cl.[3]
Experimental Evidence: Selective Cross-Coupling in Action
The theoretical principles outlined above are robustly supported by a wealth of experimental data. By carefully selecting the reaction conditions, chemists can selectively target the C-I bond for cross-coupling, leaving the C-Cl bond intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[7] In the case of this compound, the reaction with a boronic acid can be controlled to occur exclusively at the C-I position. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base will selectively yield the 2-chloro-6-arylpyrazine.[8] This selectivity is achieved by employing mild reaction conditions, such as lower temperatures and shorter reaction times, which are sufficient to activate the C-I bond but not the more robust C-Cl bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[9] Similar to the Suzuki coupling, this reaction can be performed with high selectivity on this compound. By reacting this compound with an amine in the presence of a suitable palladium catalyst and base, the amino group can be selectively introduced at the 6-position, yielding a 2-chloro-6-aminopyrazine derivative.[10][11] The choice of ligand on the palladium catalyst can also play a crucial role in controlling selectivity.
Negishi Coupling
The Negishi coupling, which utilizes organozinc reagents, also demonstrates excellent selectivity for the C-I bond in dihalopyrazines.[8] For example, the reaction of this compound with an organozinc reagent will preferentially occur at the iodine-bearing carbon, providing the corresponding 2-chloro-6-substituted pyrazine.[8]
Quantitative Data Summary
The following table summarizes typical experimental outcomes for the selective cross-coupling of this compound, highlighting the preferential reactivity of the C-I bond.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product | Typical Yield | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Chloro-6-arylpyrazine | Good to Excellent | [8] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 2-Chloro-6-aminopyrazine | Good to Excellent | [10][11] |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | 2-Chloro-6-alkyl/arylpyrazine | Good | [8] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-6-arylpyrazine.
Visualizing the Selective Functionalization Workflow
The following diagram illustrates the logical workflow for the selective functionalization of this compound, highlighting the sequential nature of the cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-6-iodopyrazine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-6-iodopyrazine (CAS No. 120531-35-3).[1][2] Given the limited publicly available, in-depth safety data for this specific compound, this protocol is grounded in a conservative approach, drawing parallels from structurally similar halogenated heterocyclic compounds and adhering to established best practices from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
The foundational principle of this guide is proactive risk mitigation. The operational and disposal plans outlined are designed to be self-validating systems, ensuring the highest level of safety in the absence of comprehensive toxicological data.
Understanding the Hazard: A Proactive Assessment
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 120531-35-3 | [1][2] |
| Molecular Formula | C₄H₂ClIN₂ | [1][2] |
| Molecular Weight | 240.43 g/mol | [1] |
| Predicted Boiling Point | 252.6±35.0 °C | [1] |
| Predicted Density | 2.187±0.06 g/cm³ | [1] |
| Storage Conditions | 2-8°C, light-proof storage, inert atmosphere | [1] |
The Core of Protection: A Multi-layered PPE Strategy
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize all potential routes of exposure—dermal, ocular, and respiratory.
Primary Engineering Controls: Your First Line of Defense
Before considering PPE, all handling of this compound should be conducted within a certified chemical fume hood. This primary engineering control is critical for preventing the inhalation of any dust or vapors. The fume hood also provides a contained space in the event of a spill.
Step-by-Step PPE Selection and Donning Protocol
This protocol is designed to be followed sequentially to ensure a complete and secure protective barrier.
Step 1: Body Protection
-
Action: Don a flame-resistant laboratory coat that is fully buttoned.
-
Rationale: A lab coat provides a removable barrier to protect your personal clothing and skin from splashes and spills. Flame-resistant material is a best practice in laboratories where flammable solvents may be present.
Step 2: Hand Protection
-
Action: Wear two pairs of chemically resistant gloves, with the outer glove extending over the cuff of the lab coat. Nitrile gloves are a suitable initial choice.
-
Rationale: Double-gloving provides an extra layer of protection in case the outer glove is compromised. Ensuring the glove cuff is over the lab coat sleeve prevents skin exposure at the wrist. For any extended contact or in the absence of specific glove breakthrough data, it is advisable to consult glove manufacturer charts for resistance to halogenated aromatic compounds.
Step 3: Eye and Face Protection
-
Action: Wear chemical splash goggles that meet ANSI Z87.1 standards. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Rationale: Goggles provide a seal around the eyes to protect against splashes from all directions. A face shield offers a broader area of protection for the entire face but must always be used with goggles, as it does not provide a seal against splashes.[5]
Step 4: Respiratory Protection
-
Action: If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Rationale: This protects against the inhalation of the compound. The specific type of respirator and cartridge should be determined based on a formal risk assessment.
PPE Selection and Usage Workflow
Caption: PPE workflow for handling this compound.
Operational Plan: Safe Handling from Receipt to Use
Adherence to a strict operational plan is crucial for minimizing risk.
-
Receiving and Storage: Upon receipt, inspect the container for any damage in a well-ventilated area. The compound should be stored in a cool, dry, and dark place, as recommended.[1] Ensure it is stored away from incompatible materials.
-
Weighing and Aliquoting: All weighing and preparation of solutions should be performed inside a chemical fume hood. Use disposable weighing boats and spatulas to prevent cross-contamination.
-
During the Reaction: Keep all reaction vessels clearly labeled and within the fume hood. Ensure that the fume hood sash is kept at the lowest practical height.
-
Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it, use a chemical spill kit, ensuring you are wearing the appropriate PPE. The spilled material and cleanup debris should be treated as hazardous waste.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing boats, and pipette tips, must be disposed of in a designated hazardous waste container. Do not mix this waste with non-hazardous materials.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of halogenated organic waste. This typically involves collection by a certified hazardous waste management company. Never dispose of this chemical down the drain.
By implementing this comprehensive guide, you are not just following a set of rules, but engaging in a proactive safety culture that prioritizes the well-being of yourself and your colleagues. This approach builds a foundation of trust in your experimental work, knowing that every reasonable precaution has been taken.
References
- 1. This compound [myskinrecipes.com]
- 2. 120531-35-3 | MFCD26516149 | this compound [aaronchem.com]
- 3. 碘吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Iodopyrazine | C4H3IN2 | CID 642841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
